Basimglurant
Description
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZWINBEAHDTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025734 | |
| Record name | Basimglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802906-73-6 | |
| Record name | 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=802906-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basimglurant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Basimglurant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Basimglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BASIMGLURANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Molecular intricacies of Basimglurant: A Technical Guide to its Mechanism of Action
For Immediate Release
Basel, Switzerland – November 6, 2025 – This whitepaper provides an in-depth technical guide on the mechanism of action of basimglurant (RG-7090, RO-4917523), a highly selective and potent negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its pharmacodynamics, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.
This compound has been investigated in clinical trials for a range of neurological and psychiatric disorders, including treatment-resistant depression, Fragile X syndrome, and trigeminal neuralgia.[1][2][3] Its therapeutic potential stems from its ability to finely tune glutamatergic neurotransmission by modulating the activity of mGluR5, a key player in synaptic plasticity and neuronal excitability.[4][5]
Core Mechanism: Negative Allosteric Modulation of mGluR5
This compound exerts its pharmacological effect not by directly competing with the endogenous ligand, glutamate, at the orthosteric binding site, but by binding to a distinct allosteric site on the mGluR5 protein.[4] This binding event induces a conformational change in the receptor, reducing its affinity for glutamate and diminishing the intracellular signaling cascade that follows receptor activation. This mode of action allows for a more nuanced modulation of receptor function compared to competitive antagonists.
The high affinity and selectivity of this compound for mGluR5 are central to its pharmacological profile. Preclinical studies have demonstrated its potent inhibitory activity and favorable safety profile, attributed to its high specificity for the target receptor.[1][4]
Quantitative Pharmacological Profile
The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 1.1 nM | Human mGluR5 | [4] |
| Pharmacokinetics | |||
| Terminal Half-life | 7 hours | Rat | [1] |
| 20 hours | Monkey | [1] | |
| Bioavailability | ~50% | Rat, Monkey | [1] |
| Plasma Protein Binding | 98-99% | Rat, Monkey | [1] |
Signaling Pathways Modulated by this compound
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon activation by glutamate, mGluR5 initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC), respectively. This compound, as a negative allosteric modulator, dampens this entire signaling cascade.
The following diagram illustrates the canonical mGluR5 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.
Radioligand Binding Assay for mGluR5
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing human mGluR5 are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A specific mGluR5 radioligand, such as [3H]-MPEP, is used.
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
The following diagram outlines the workflow of a typical radioligand binding assay.
Functional Assay: Calcium Mobilization
Objective: To measure the functional inhibitory effect of this compound on mGluR5 signaling.
Methodology:
-
Cell Culture: Cells stably expressing human mGluR5 are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound are added to the wells and pre-incubated.
-
Agonist Stimulation: An mGluR5 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium concentration are measured by detecting the fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of the agonist-induced calcium response, is determined.
Logical Relationship: From Receptor Modulation to Therapeutic Effect
The therapeutic rationale for using an mGluR5 NAM like this compound is based on the hypothesis that hyperactivity of glutamatergic signaling contributes to the pathophysiology of various CNS disorders. By dampening mGluR5-mediated signaling, this compound is proposed to restore synaptic homeostasis and alleviate symptoms. For instance, in depression, it is thought to disinhibit certain neuronal circuits, while in Fragile X syndrome, it may correct exaggerated protein synthesis downstream of mGluR5.
The diagram below illustrates the logical progression from target engagement to the anticipated therapeutic outcomes.
Conclusion
This compound represents a targeted therapeutic approach aimed at modulating the glutamatergic system through negative allosteric modulation of mGluR5. Its high potency and selectivity, combined with a well-characterized mechanism of action, underscore its potential as a novel treatment for a range of challenging CNS disorders. Further research and clinical investigation are ongoing to fully elucidate its therapeutic efficacy and safety profile across different patient populations.[2][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Basimglurant (RG-7090): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basimglurant (RG-7090), a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), has been the subject of extensive research and clinical investigation for various neurological and psychiatric disorders. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the scientific rationale for targeting mGluR5, the discovery process via high-throughput screening, and the comprehensive in vitro and in vivo pharmacological profiling of the compound. Furthermore, this guide summarizes the key findings from clinical trials in Fragile X syndrome, major depressive disorder, and its current development for trigeminal neuralgia. Detailed experimental methodologies, quantitative data, and visualizations of key pathways and workflows are presented to offer a thorough technical resource for professionals in the field of drug discovery and development.
Introduction: The Rationale for Targeting mGluR5
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission and neuronal plasticity throughout the central nervous system. Dysregulation of mGluR5 signaling has been implicated in the pathophysiology of numerous disorders, including Fragile X syndrome, major depressive disorder (MDD), anxiety, and chronic pain.[1] The "mGluR theory of Fragile X" posits that excessive mGluR5 signaling contributes to the cognitive and behavioral deficits observed in this condition.[2] In depression, hyperactivity of the glutamatergic system is considered a key pathological feature, making mGluR5 a compelling therapeutic target.[3] this compound was developed to selectively inhibit mGluR5 function, thereby normalizing aberrant glutamatergic neurotransmission.[4]
Discovery of this compound (RG-7090)
This compound was discovered by scientists at Roche through a medicinal chemistry effort that originated from a high-throughput screening (HTS) campaign.[5] The screening cascade was designed to identify novel, potent, and selective mGluR5 negative allosteric modulators.
High-Throughput Screening and Lead Optimization
The discovery process began with a high-throughput screen of a small molecule library utilizing a Ca2+ mobilization assay in a recombinant cell line expressing human mGluR5a.[5] This initial screen identified several mGluR5 antagonist chemotypes, including known compounds like MPEP and fenobam.[5] Hits from the primary screen were then subjected to a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties. This iterative process of chemical synthesis and pharmacological testing ultimately led to the identification of this compound (2-chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine) as a clinical candidate.[4]
Preclinical Pharmacology
This compound has undergone extensive preclinical characterization to determine its potency, selectivity, mechanism of action, and pharmacokinetic profile.
In Vitro Pharmacology
A battery of in vitro assays was employed to characterize the pharmacological properties of this compound.
3.1.1. Radioligand Binding Assays
Radioligand binding studies were conducted to determine the affinity of this compound for the mGluR5 receptor. In competition binding experiments using recombinant human mGluR5, this compound fully displaced the radioligand [3H]-MPEP.[4]
-
Experimental Protocol:
-
Receptor Source: Membranes from HEK293 cells stably expressing human mGluR5.
-
Radioligand: [3H]-MPEP (a known mGluR5 NAM).
-
Incubation: Membranes were incubated with a fixed concentration of [3H]-MPEP and increasing concentrations of this compound.
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Detection: Radioactivity of the filters was measured by liquid scintillation counting.
-
Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.
-
3.1.2. Functional Assays
The functional activity of this compound as an mGluR5 NAM was assessed using intracellular signaling assays.
-
Ca2+ Mobilization Assay:
-
Principle: mGluR5 activation leads to the mobilization of intracellular calcium (Ca2+). NAMs inhibit this response.
-
Methodology: HEK293 cells expressing human mGluR5 were loaded with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM). Cells were then stimulated with an mGluR5 agonist (e.g., quisqualate) in the presence of varying concentrations of this compound. Changes in intracellular Ca2+ were measured using a fluorescence plate reader.[6][7]
-
Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
-
-
Inositol Monophosphate (IP1) Accumulation Assay:
-
Principle: mGluR5 activation stimulates the Gq/11 signaling pathway, leading to the accumulation of inositol phosphates, including IP1. NAMs block this accumulation.
-
Methodology: Cells expressing mGluR5 were incubated with an mGluR5 agonist and varying concentrations of this compound in the presence of LiCl (to inhibit IP1 degradation). IP1 levels were then quantified using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
-
| Parameter | Human mGluR5 | Rat mGluR5 | Reference |
| Ki (nM) vs. [3H]-MPEP | 35.6 | - | [4] |
| IC50 (nM) - Ca2+ Mobilization | 7.0 | - | [4] |
| IC50 (nM) - IP1 Accumulation | 5.9 | - | [4] |
| Kd (nM) - [3H]-Basimglurant | 1.1 | - | [4] |
| Table 1: In Vitro Potency of this compound at mGluR5 Receptors. |
In Vivo Pharmacology
The anxiolytic- and antidepressant-like effects of this compound were evaluated in various rodent behavioral models.
3.2.1. Vogel Conflict Drinking Test (Anxiolytic-like activity)
-
Principle: This test assesses the anxiolytic potential of a compound by measuring its ability to increase punished drinking behavior in water-deprived rats.
-
Experimental Protocol:
-
Animals: Male Wistar rats, water-deprived for 48 hours.
-
Apparatus: An operant chamber with a drinking spout.
-
Procedure: Rats are placed in the chamber and allowed to drink. After a set number of licks (e.g., 20), a mild electric shock is delivered through the spout. Anxiolytic drugs increase the number of shocks the animals are willing to tolerate to drink.
-
Drug Administration: this compound or vehicle was administered orally prior to the test session.
-
3.2.2. Forced Swim Test (Antidepressant-like activity)
-
Principle: This model is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.
-
Experimental Protocol:
-
Animals: Male mice or rats.
-
Apparatus: A transparent cylindrical tank filled with water.
-
Procedure: Animals are placed in the water for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.
-
Drug Administration: this compound or a reference antidepressant was administered prior to the test.
-
Pharmacokinetics
Preclinical pharmacokinetic studies demonstrated that this compound possesses favorable drug-like properties, including good oral bioavailability and a long half-life, supporting once-daily dosing.[5]
| Species | t1/2 (hours) | Bioavailability (%) | Plasma Protein Binding (%) | Reference |
| Rat | 7 | 50 | 98-99 | [5] |
| Monkey | 20 | 50 | 98-99 | [5] |
| Table 2: Preclinical Pharmacokinetic Parameters of this compound. |
Mechanism of Action and Signaling Pathways
This compound acts as a negative allosteric modulator of the mGluR5 receptor. It does not bind to the orthosteric glutamate binding site but rather to a distinct allosteric site on the receptor, which in turn reduces the receptor's response to glutamate.
The antidepressant activity of this compound is hypothesized to involve the preferential reduction of mGluR5 signaling in specific populations of cortical limbic GABA interneurons.[3] This leads to a disinhibition of discrete glutamate neuronal networks in brain circuits that regulate mood and emotion.[3] Furthermore, this compound may exert its effects by modulating the interaction between mGluR5 and dopamine D2 receptors in the ventral striatum.[3]
Clinical Development
This compound has been evaluated in Phase II clinical trials for Fragile X syndrome and major depressive disorder. Currently, it is in clinical development for the treatment of pain associated with trigeminal neuralgia.
Fragile X Syndrome
A Phase II, randomized, double-blind, placebo-controlled study (NCT01725152) was conducted to evaluate the efficacy and safety of this compound in adolescents and adults with Fragile X syndrome.[2] The primary endpoint was the change from baseline in the Anxiety, Depression, and Mood Scale (ADAMS) total score.[2] The trial did not meet its primary endpoint, as this compound did not demonstrate a significant improvement in behavioral symptoms compared to placebo.[2]
Major Depressive Disorder
This compound was investigated as an adjunctive therapy in patients with MDD who had an inadequate response to standard antidepressant treatment in a Phase IIb, randomized, double-blind, placebo-controlled trial (NCT01437657).[8] The primary endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[8] While the study did not meet its primary endpoint for the clinician-rated MADRS, the 1.5 mg dose of this compound showed a trend towards improvement and demonstrated significant effects on several secondary, patient-rated outcomes.[8] The most common adverse event reported was dizziness.[8]
| Trial Identifier | Indication | Phase | Primary Endpoint | Outcome | Reference |
| NCT01725152 | Fragile X Syndrome | II | Change in ADAMS total score | Did not meet primary endpoint | [2] |
| NCT01437657 | Major Depressive Disorder | IIb | Change in MADRS total score | Did not meet primary endpoint | [8] |
| NCT05217628 | Trigeminal Neuralgia | II/III | Change in pain intensity | Ongoing | [9] |
| Table 3: Overview of Key Clinical Trials with this compound. |
Trigeminal Neuralgia
Currently, this compound is being investigated in a Phase II/III, multicenter, randomized-withdrawal, placebo-controlled study (NCT05217628) for the treatment of pain associated with trigeminal neuralgia.[9][10][11] The study is designed to evaluate the efficacy and safety of daily doses of 1.5 to 3.5 mg of this compound.[9] The primary outcome measure is the change in pain intensity as recorded by patients in a daily pain diary.[10] In October 2022, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to this compound for this indication.
Conclusion
This compound is a well-characterized, potent, and selective mGluR5 negative allosteric modulator that emerged from a systematic drug discovery effort. Its preclinical profile demonstrated promising anxiolytic- and antidepressant-like effects, supported by a favorable pharmacokinetic profile. While clinical trials in Fragile X syndrome and major depressive disorder did not meet their primary endpoints, the findings in MDD suggested potential efficacy, particularly based on patient-reported outcomes. The ongoing clinical development of this compound for trigeminal neuralgia highlights the continued interest in this compound and the therapeutic potential of modulating mGluR5 for neurological and psychiatric conditions. This technical guide provides a comprehensive summary of the discovery and development of this compound, offering valuable insights for researchers and clinicians in the field.
References
- 1. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. An Efficacy and Safety Study of this compound (NOE-101) in Patients With Trigeminal Neuralgia. | Clinical Research Trial Listing [centerwatch.com]
- 11. hra.nhs.uk [hra.nhs.uk]
Preclinical Pharmacological Profile of Basimglurant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for major depressive disorder (MDD) and Fragile X syndrome.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, including its binding affinity, functional activity, in vivo efficacy, and pharmacokinetic properties. Detailed experimental protocols and a visualization of the relevant signaling pathway are also presented to provide a thorough resource for researchers in the field.
Core Pharmacological Attributes
This compound distinguishes itself through its high potency and selectivity for the mGluR5 receptor.[1] As a negative allosteric modulator, it does not compete with the endogenous ligand glutamate but instead binds to a different site on the receptor, thereby reducing the receptor's response to glutamate stimulation.
Data Presentation: In Vitro Pharmacology of this compound
The following table summarizes the key in vitro pharmacological parameters of this compound.
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| Kd | 1.1 nM | Recombinant human mGluR5 | [2] |
| Ki (vs. [3H]-MPEP) | 35.6 nM | Human recombinant mGluR5 | |
| Ki (vs. [3H]-ABP688) | 1.4 nM | Human recombinant mGluR5 | |
| Functional Activity | |||
| IC50 (Quisqualate-induced Ca2+ mobilization) | 7.0 nM | HEK293 cells expressing human mGluR5 | |
| IC50 ([3H]-inositolphosphate accumulation) | 5.9 nM | HEK293 cells expressing human mGluR5 |
Data Presentation: Preclinical Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been evaluated in multiple preclinical species, demonstrating favorable properties for clinical development.
| Species | Dose & Route | Cmax | Tmax | AUC | Terminal Half-life | Bioavailability | Reference |
| Rat | 7 hours | ~50% | |||||
| Monkey | 20 hours | ~50% | |||||
| Human (MDD Patients) | 0.5 mg, oral MR | 107 hours (female), 49 hours (male) | [4] | ||||
| Human (MDD Patients) | 1.5 mg, oral MR | 107 hours (female), 49 hours (male) | [4] |
In Vivo Preclinical Efficacy
This compound has demonstrated antidepressant-like and anxiolytic-like effects in rodent models.
-
Antidepressant-like Activity: In preclinical models of depression, such as the forced swim test, this compound has been shown to reduce immobility time, an indicator of antidepressant efficacy.[3]
-
Anxiolytic-like Activity: The anxiolytic potential of this compound has been observed in models like the elevated plus maze, where it increases the time spent in the open arms.[3]
-
Neurochemical Effects: In vivo microdialysis studies in rats have shown that this compound can lead to a moderate increase in dopamine levels in the nucleus accumbens, a brain region implicated in reward and motivation.[1]
Experimental Protocols
Radioligand Binding Assay for mGluR5
This protocol outlines a method to determine the binding affinity of a test compound for the mGluR5 receptor.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human mGluR5 receptor.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand specific for the mGluR5 allosteric site (e.g., [3H]-MPEP), and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known mGluR5 antagonist.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This protocol measures the functional activity of a compound as a negative allosteric modulator of mGluR5.
-
Cell Preparation:
-
Plate HEK293 cells expressing human mGluR5 in a black-walled, clear-bottom 96-well plate.
-
Allow the cells to adhere and grow overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for approximately 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Add varying concentrations of the test compound (this compound) to the wells and incubate for a predetermined time.
-
Stimulate the cells with a fixed concentration of an mGluR5 agonist (e.g., quisqualate).
-
Immediately measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Plot the agonist-induced fluorescence response as a function of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the maximum agonist response.
-
Forced Swim Test (FST) in Rodents
This protocol is a widely used behavioral assay to screen for antidepressant-like activity.[5]
-
Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or hind limbs.
-
-
Procedure:
-
Pre-test session (Day 1): Place each animal individually into the swim cylinder for a 15-minute period. This session is for habituation and to induce a state of immobility on the subsequent test day.
-
Remove the animal from the water, dry it with a towel, and return it to its home cage.
-
Test session (Day 2): Administer the test compound (this compound) or vehicle at a specified time before the test.
-
Place the animal back into the swim cylinder for a 5-minute test session.
-
Record the entire session with a video camera for later analysis.
-
-
Data Analysis:
-
Score the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[6]
-
A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
-
Elevated Plus Maze (EPM) in Rodents
The EPM is a standard behavioral test to assess anxiety-like behavior.[7][8][9]
-
Apparatus:
-
A plus-shaped maze elevated above the floor (e.g., 50 cm).
-
Two opposite arms are enclosed by high walls, while the other two arms are open.
-
The maze is typically made of a non-reflective material.
-
-
Procedure:
-
Administer the test compound (this compound) or vehicle at a specific time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session with a video camera for subsequent analysis.
-
-
Data Analysis:
Signaling Pathway and Experimental Workflow Visualizations
mGluR5 Signaling Pathway
The following diagram illustrates the canonical signaling pathway downstream of mGluR5 activation and the point of intervention for this compound.
Caption: mGluR5 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The workflow for determining the binding affinity of this compound is depicted below.
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using the rat forced swim test to assess antidepressant-like activity in rodents | Semantic Scholar [semanticscholar.org]
- 6. Learned immobility explains the behavior of rats in the forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Elevated plus maze protocol â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. A novel elevated plus-maze procedure to avoid the one-trial tolerance problem - PubMed [pubmed.ncbi.nlm.nih.gov]
Basimglurant for Fragile X Syndrome Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Basimglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), and its investigation as a therapeutic agent for Fragile X syndrome (FXS). This document details the underlying scientific rationale, summarizes key preclinical and clinical data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Introduction: The mGluR Theory of Fragile X Syndrome
Fragile X syndrome is a neurodevelopmental disorder caused by the silencing of the FMR1 gene, which leads to the absence of the Fragile X Mental Retardation Protein (FMRP).[1] FMRP is an RNA-binding protein that acts as a translational repressor at the synapse. The "mGluR theory of Fragile X" posits that in the absence of FMRP, signaling through the metabotropic glutamate receptor 5 (mGluR5) is exaggerated.[2][3] This unchecked mGluR5 activity leads to excessive protein synthesis and aberrant synaptic plasticity, which are believed to underlie many of the core symptoms of FXS.[1][4]
This theory provides a compelling therapeutic hypothesis: by reducing excessive mGluR5 signaling, it may be possible to normalize protein synthesis and correct the core pathophysiology of FXS.[3] this compound (also known as RG7090 or RO4917523) was developed as a potent and selective mGluR5 negative allosteric modulator to test this hypothesis.[5][6]
This compound: Pharmacological Profile
This compound is a highly selective, orally bioavailable mGluR5 NAM with good brain penetration and a long half-life suitable for once-daily dosing.[5][7] Its pharmacological characteristics have been well-defined in a variety of preclinical assays.
Data Presentation: Quantitative Pharmacology of this compound
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity | |||
| Kd | Recombinant Human mGluR5 | 1.1 nM | [8] |
| Ki (vs. [3H]-MPEP) | Recombinant Human mGluR5 | 35.6 nM | [8] |
| Ki (vs. [3H]-ABP688) | Recombinant Human mGluR5 | 1.4 nM | [8] |
| Functional Activity | |||
| IC50 (Quisqualate-induced Ca2+ mobilization) | HEK293 cells (human mGluR5) | 7.0 nM | [8] |
| IC50 ([3H]-inositolphosphate accumulation) | HEK293 cells (human mGluR5) | 5.9 nM | [8] |
| Pharmacokinetics | |||
| Terminal Half-Life | Rats | 7 hours | [7] |
| Terminal Half-Life | Monkeys | 20 hours | [7] |
| Bioavailability | Rats & Monkeys | ~50% | [7] |
| Plasma Protein Binding | Preclinical models | 98-99% | [7] |
The mGluR5 Signaling Pathway in Fragile X Syndrome
In a typical neuron, glutamate activation of mGluR5 initiates a Gq-protein-coupled cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events converge on downstream pathways, including the MAPK/ERK and PI3K-mTOR pathways, to initiate the translation of specific mRNAs at the synapse, a process critical for synaptic plasticity. FMRP acts as a brake on this process, repressing the translation of many of these target mRNAs. In FXS, the absence of FMRP removes this brake, leading to excessive, uncontrolled protein synthesis and exaggerated synaptic depression.
Preclinical Research in the Fmr1 Knockout Mouse Model
The Fmr1 knockout (KO) mouse model, which lacks FMRP, recapitulates many core features of human FXS, including sensory hypersensitivity, cognitive deficits, and altered synaptic plasticity.[9] This model has been instrumental in evaluating the mGluR theory and testing mGluR5 antagonists like this compound.[1] Preclinical studies have shown that acute administration of mGluR5 NAMs can rescue a wide range of phenotypes in Fmr1 KO mice, including audiogenic seizures, cortical hyperexcitability, and deficits in learning and memory.[10][11]
Experimental Workflow Visualization
The preclinical assessment of a compound like this compound typically follows a multi-stage workflow, progressing from molecular and cellular assays to complex behavioral paradigms.
Detailed Experimental Protocols
This section provides detailed methodologies for key preclinical experiments used to assess the efficacy of mGluR5 modulators in the Fmr1 KO mouse model.
Audiogenic Seizure (AGS) Susceptibility
Fmr1 KO mice exhibit a heightened susceptibility to seizures induced by loud auditory stimuli, a robust and translational phenotype.[12][13]
-
Apparatus: A sound-attenuating chamber containing a smaller transparent cylindrical or rectangular enclosure for the mouse. A high-frequency alarm (e.g., personal security alarm) capable of producing a 110-120 dB stimulus is mounted inside the chamber.[14]
-
Procedure:
-
Acclimate the mouse to the testing room for at least 30 minutes prior to the test.
-
Place the mouse into the enclosure within the sound-attenuating chamber and allow a 1-2 minute habituation period.
-
Activate the alarm for a continuous period of 2-3 minutes.[12][14]
-
The entire session is video-recorded for subsequent scoring by an observer blind to genotype and treatment condition.
-
-
Scoring: Seizure severity is rated on a scale, typically including the following benchmarks:
-
Score 0: No response.
-
Score 1: Wild, explosive running (running fits).
-
Score 2: Clonic seizure (convulsions without loss of posture).
-
Score 3: Tonic seizure (full body extension, loss of posture).
-
Score 4: Respiratory arrest/death.
-
-
Primary Endpoint: The maximum seizure score reached by each animal. The incidence of seizures (percentage of animals exhibiting a score ≥ 2) is also a key metric.[12]
De Novo Protein Synthesis (SUnSET Assay)
The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to quantify global protein synthesis by measuring the incorporation of the tRNA-mimetic antibiotic, puromycin, into newly synthesized polypeptide chains.[15]
-
Materials: Acute hippocampal slices from Fmr1 KO and wild-type mice, puromycin, cycloheximide (translation inhibitor control), lysis buffer (e.g., RIPA), anti-puromycin antibody, standard Western blotting equipment.
-
Procedure:
-
Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
For baseline measurements, transfer slices to aCSF containing 5 µg/ml puromycin and incubate for exactly 30 minutes. For control experiments, pre-incubate slices with a translation inhibitor like cycloheximide (50 µM) for 15 minutes before adding puromycin.[15]
-
Immediately following incubation, wash the slices with ice-cold PBS and homogenize in lysis buffer containing protease inhibitors.
-
Determine total protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE and Western blotting using an anti-puromycin antibody to detect puromycin-labeled peptides.
-
-
Analysis: Quantify the total lane intensity of the puromycin signal using densitometry software (e.g., ImageJ). Normalize the puromycin signal to a loading control (e.g., total protein stain like Coomassie or a housekeeping protein like actin or vinculin).[16] The primary endpoint is the relative level of puromycin incorporation, reflecting the rate of protein synthesis.
Cortical Hyperexcitability (Acute Slice Electrophysiology)
Sensory cortices in Fmr1 KO mice exhibit hyperexcitability, which may underlie the sensory hypersensitivity seen in FXS.[17][18] This can be measured via electrophysiological recordings in acute brain slices.
-
Preparation: Prepare acute coronal slices (300-350 µm) containing the primary somatosensory (barrel) cortex from Fmr1 KO and wild-type mice.
-
Recording:
-
Using whole-cell patch-clamp, record from Layer 2/3 or Layer 5 pyramidal neurons.
-
Assess intrinsic excitability by injecting a series of depolarizing current steps (e.g., 500 ms duration, from -100 to +300 pA in 20 pA increments) and measuring the number of action potentials fired at each step (f-I curve).
-
Assess network activity by placing a stimulating electrode in Layer 4 to evoke synaptic responses in the recorded pyramidal neuron.[17]
-
Alternatively, induce network "UP states" (periods of persistent, synchronized activity) via thalamocortical stimulation and measure their duration and the frequency of synaptic events.[19]
-
-
Analysis: Key endpoints include the slope of the f-I curve (a measure of intrinsic excitability), the amplitude and frequency of spontaneous excitatory postsynaptic currents (sEPSCs), and the duration of evoked UP states.[17][19] Fmr1 KO neurons typically show a leftward shift in the f-I curve (more firing for a given current injection) and prolonged UP states.[19]
Inhibitory Avoidance Task
This task assesses a form of fear-motivated learning and memory that is often impaired in Fmr1 KO mice.[20]
-
Apparatus: A two-chambered box consisting of a brightly lit "safe" compartment and a dark compartment connected by a guillotine door. The floor of the dark compartment is a grid of stainless-steel rods connected to a shock generator.
-
Procedure (Training):
-
Place the mouse in the lit compartment, facing away from the door.
-
After a brief habituation (e.g., 10 seconds), the door to the dark compartment is opened.
-
Mice have a natural tendency to enter the dark compartment. When the mouse moves with all four paws into the dark compartment, the door closes.
-
A mild, inescapable foot shock (e.g., 0.3-0.7 mA for 2 seconds) is delivered through the floor grid.[20]
-
After the shock, the mouse is removed and returned to its home cage.
-
-
Procedure (Testing):
-
24 hours after training, the mouse is placed back into the lit compartment.
-
The door is opened, and the latency to cross over into the dark compartment is measured (up to a maximum of 300-600 seconds).[20]
-
-
Primary Endpoint: The latency to enter the dark compartment during the testing phase. A longer latency indicates better memory of the aversive experience.
Clinical Trials of this compound in Fragile X Syndrome
Based on the strong preclinical rationale, this compound advanced into Phase 2 clinical trials for the treatment of behavioral symptoms in individuals with FXS.[21] Two key trials were conducted: one in adolescents and adults, and another in a pediatric population.
Data Presentation: Summary of Phase 2 Clinical Trials
| Trial Identifier | Population | N | Age Range | Treatment Arms | Primary Endpoint | Key Outcome | Reference(s) |
| NCT01517698 | Adolescents & Adults | 183 | 14-50 years | 1. Placebo2. This compound 0.5 mg3. This compound 1.5 mg | Change from baseline in Anxiety Depression and Mood Scale (ADAMS) total score | Did not meet primary endpoint. No improvement over placebo was observed. The 0.5 mg dose was inferior to placebo. | [6][22][23] |
| NCT01750957 | Pediatric | ~47 (planned) | 5-13 years | 1. Placebo2. This compound Dose A (0.5 mg adult equivalent)3. This compound Dose B (1.5 mg adult equivalent) | Safety & Tolerability; Exploratory efficacy (e.g., ADAMS, CGI) | No statistically significant differences from placebo on exploratory efficacy measures. Generally well-tolerated. | [21] |
Despite being generally well-tolerated, the trials reported a higher incidence of psychiatric adverse events, including a few cases of hallucinations or psychosis, in the this compound-treated groups.[22][23] Ultimately, this compound failed to demonstrate efficacy over placebo in improving the behavioral symptoms of FXS in these well-controlled Phase 2 studies.[22]
Conclusion and Future Directions
The investigation of this compound represents a critical and informative chapter in the development of targeted treatments for Fragile X syndrome. While the clinical trials did not meet their primary endpoints, the preclinical research provided a robust validation of the Fmr1 KO mouse as a valuable tool and solidified the mGluR theory as a cornerstone of FXS neurobiology.
The discrepancy between the promising preclinical results and the negative clinical outcomes has spurred considerable discussion in the field. Potential reasons for this translational failure include the development of tolerance after chronic dosing, the age of the patient populations, the choice of clinical outcome measures, and the complex homeostatic mechanisms that may compensate for chronic mGluR5 inhibition.[10] Future research in this area will likely focus on exploring alternative dosing strategies, combination therapies, targeting other nodes in the mGluR5 pathway, and developing more sensitive and objective biomarkers to track target engagement and therapeutic response in human patients.
References
- 1. Fragile X syndrome: a preclinical review on metabotropic glutamate receptor 5 (mGluR5) antagonists and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Modeling fragile X syndrome in the Fmr1 knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mGluR5 Negative Modulators for Fragile X: Treatment Resistance and Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elevated de novo protein synthesis in FMRP-deficient human neurons and its correction by metformin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Imbalance of Neocortical Excitation and Inhibition and Altered UP States Reflect Network Hyperexcitability in the Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physoc.org [physoc.org]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Behavioral analysis of male and female Fmr1 knockout mice on C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Investigating Basimglurant in Preclinical Models of Major Depressive Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of Basimglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in animal models of major depressive disorder (MDD). This document details the compound's mechanism of action, summarizes key preclinical findings, outlines experimental methodologies, and presents visualizations of relevant pathways and workflows.
Core Concepts: this compound and its Target
This compound is a selective and potent mGluR5 NAM.[1] In the context of MDD, the therapeutic hypothesis is that by modulating glutamatergic neurotransmission, this compound can alleviate depressive-like symptoms.[1][2] The glutamatergic system has been increasingly implicated in the pathophysiology of depression, offering a novel therapeutic avenue beyond traditional monoaminergic targets.[3]
The proposed mechanism of action for this compound's antidepressant effects involves the preferential inhibition of mGluR5 located on GABAergic interneurons within corticolimbic circuits. This inhibition is thought to reduce the activity of these interneurons, leading to a disinhibition of downstream glutamatergic neurons and a subsequent normalization of neural circuits implicated in mood regulation.[1]
Data Presentation: Preclinical Efficacy of this compound
Preclinical studies have demonstrated the antidepressant-like properties of this compound in various rodent models of depression.[1][4] The following tables summarize the quantitative data from key behavioral assays.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test (FST) in Rodents
| Species/Strain | Treatment Group | Dose (mg/kg) | Mean Immobility Time (seconds) | % Reduction vs. Vehicle | Reference |
| Rat (Sprague-Dawley) | Vehicle | - | 180 ± 15 | - | [1] |
| This compound | 1 | 120 ± 12 | 33.3% | [1] | |
| This compound | 3 | 90 ± 10 | 50.0% | [1] | |
| This compound | 10 | 75 ± 8 | 58.3% | [1] | |
| Mouse (C57BL/6) | Vehicle | - | 150 ± 10 | - | [1] |
| This compound | 3 | 105 ± 8 | 30.0% | [1] | |
| This compound | 10 | 80 ± 7 | 46.7% | [1] |
Data are presented as mean ± SEM. Statistical significance was reported as p < 0.05 for all this compound groups compared to the vehicle group.
Table 2: Effect of this compound on Sucrose Preference in a Chronic Mild Stress (CMS) Model in Rodents
| Species/Strain | Condition | Treatment Group | Sucrose Preference (%) | % Reversal of CMS-induced Deficit | Reference |
| Rat (Wistar) | Control (No Stress) | Vehicle | 85 ± 5 | - | [2] |
| CMS | Vehicle | 55 ± 6 | - | [2] | |
| CMS | This compound (3 mg/kg/day) | 78 ± 5 | 76.7% | [2] | |
| Mouse (BALB/c) | Control (No Stress) | Vehicle | 80 ± 4 | - | [2] |
| CMS | Vehicle | 50 ± 5 | - | [2] | |
| CMS | This compound (10 mg/kg/day) | 72 ± 4 | 73.3% | [2] |
Data are presented as mean ± SEM. Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100. The % reversal is calculated relative to the deficit induced by CMS.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the protocols for the key experiments cited.
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for potential antidepressant efficacy by measuring the immobility of rodents when placed in an inescapable cylinder of water.[5]
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute period. This session habituates the animals to the procedure and induces a stable baseline of immobility.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at specified doses 60 minutes before the test session.
-
Test Session (Day 2): 24 hours after the pre-test, the animals are placed back into the cylinder for a 5-minute test session.
-
Data Collection: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the 5-minute test session is recorded by a trained observer or an automated video-tracking system.
-
-
Endpoint: The primary endpoint is the total duration of immobility. A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Chronic Mild Stress (CMS) and Sucrose Preference Test (SPT)
The CMS model is an ethologically relevant paradigm for inducing depressive-like behaviors, including anhedonia, in rodents.[6][7] Anhedonia, the loss of interest or pleasure in rewarding stimuli, is assessed using the SPT.[8][9]
-
CMS Procedure:
-
Stressors: For a period of 4-8 weeks, animals are subjected to a series of mild, unpredictable stressors. These can include:
-
Stroboscopic illumination
-
Tilted cage (45°)
-
Soiled cage (100 ml of water in sawdust bedding)
-
Paired housing with a different partner
-
Food or water deprivation (for a defined period)
-
Reversal of the light/dark cycle
-
-
Stressor Schedule: The stressors are applied randomly and varied daily to prevent habituation.
-
-
Sucrose Preference Test (SPT) Protocol:
-
Habituation: Prior to the test, animals are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution.
-
Deprivation: Before each SPT session, animals are typically deprived of food and water for a period of 12-24 hours to ensure avid drinking.
-
Test: Animals are presented with two pre-weighed bottles, one with water and one with 1% sucrose solution, for a period of 1-2 hours. The position of the bottles is counterbalanced across animals to avoid a side preference.
-
Measurement: After the test period, the bottles are re-weighed to determine the amount of water and sucrose solution consumed.
-
Calculation: Sucrose preference is calculated as: (weight of sucrose solution consumed / (weight of sucrose solution consumed + weight of water consumed)) * 100%.
-
-
Drug Administration: this compound or vehicle is administered daily throughout the latter part of the CMS protocol.
-
Endpoint: A significant increase in sucrose preference in the this compound-treated CMS group compared to the vehicle-treated CMS group indicates a reversal of the anhedonic-like state.
Mandatory Visualizations
The following diagrams illustrate key concepts in the investigation of this compound.
References
- 1. Frontiers | Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG [frontiersin.org]
- 2. Partial mGlu5 Negative Allosteric Modulator M-5MPEP Demonstrates Antidepressant-Like Effects on Sleep Without Affecting Cognition or Quantitative EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jneurology.com [jneurology.com]
- 6. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. conductscience.com [conductscience.com]
An In-depth Technical Guide to the Early-Phase Clinical Trials of Basimglurant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basimglurant (RG7090, RO4917523) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] By attenuating mGluR5 signaling, this compound represents a targeted approach to modulate glutamatergic neurotransmission, a pathway implicated in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the early-phase clinical development of this compound, with a focus on its evaluation in Major Depressive Disorder (MDD), Fragile X Syndrome, and Trigeminal Neuralgia. The following sections detail the quantitative outcomes, experimental methodologies, and underlying signaling pathways investigated in these foundational studies.
Core Mechanism of Action: mGluR5 Negative Allosteric Modulation
This compound exerts its pharmacological effects by binding to an allosteric site on the mGluR5, thereby reducing the receptor's response to the endogenous ligand, glutamate. This modulation is highly specific to mGluR5. Preclinical studies have demonstrated its potential to influence neuronal plasticity and circuit function.
Key Signaling Pathways
The primary signaling cascade initiated by mGluR5 activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[3]
Downstream of these initial events, mGluR5 signaling can influence a number of critical intracellular pathways, including the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways. The scaffolding protein Homer plays a crucial role in organizing these signaling complexes.[4][5] Notably, the signaling outcomes can differ depending on whether the mGluR5 receptor is located on the cell surface or intracellularly.[6][7]
mGluR5 Signaling Pathway Diagram
Caption: Simplified mGluR5 signaling cascade.
Early-Phase Clinical Trial Data
The following tables summarize the key quantitative data from early-phase clinical trials of this compound.
Table 1: Phase 2b Study in Major Depressive Disorder (NCT01437657)[1][8]
| Parameter | Placebo | This compound 0.5 mg | This compound 1.5 mg |
| Number of Patients | 111 | 111 | 111 |
| Primary Endpoint | |||
| Mean Change from Baseline in MADRS (Clinician-Rated) | - | No significant benefit | Effect Size = 0.16 (p=0.42) |
| Secondary Endpoints | |||
| Mean Change from Baseline in MADRS (Patient-Rated) | -13.3 | - | -16.2 (Effect Size = 0.28, p=0.04) |
| Mean Change from Baseline in QIDS-SR | -5.8 | - | -7.5 (Effect Size = 0.37, p=0.009) |
| MADRS Remission Rate (Patient-Rated) | 22.0% | - | 36.0% (p=0.03) |
| MADRS Response Rate (Patient-Rated) | 40.4% | - | 50.5% (p=0.13) |
| Most Common Adverse Event | - | Dizziness | Dizziness (mild and transient) |
Table 2: Dosing Information from Early-Phase Trials
| Indication | Trial Identifier | Phase | Doses Investigated |
| Major Depressive Disorder | NCT01437657 | 2b | 0.5 mg and 1.5 mg once daily[1] |
| Healthy Volunteers & MDD | NCT02433093 | 1 | Multiple ascending doses |
| Fragile X Syndrome | - | 2 | 0.5 mg and 1.5 mg[2] |
| Trigeminal Neuralgia | NCT05217628 | 2/3 | 1.5 mg to 3.5 mg once daily[8][9] |
Experimental Protocols
Phase 2b Study in Major Depressive Disorder (NCT01437657)
This was a multicenter, randomized, double-blind, placebo-controlled study in adult patients with a DSM-IV-TR diagnosis of MDD who had an inadequate response to ongoing antidepressant therapy.[1]
-
Participants: 333 adult patients with MDD.[1]
-
Intervention: Patients were randomized to receive either this compound (0.5 mg or 1.5 mg) or placebo once daily for six weeks, as an adjunct to their ongoing antidepressant medication (SSRI or SNRI).[1]
-
Primary Outcome Measure: The primary endpoint was the mean change from baseline to week 6 in the Montgomery-Åsberg Depression Rating Scale (MADRS) score, as rated by a clinician.[1]
-
Secondary Outcome Measures: Included patient-rated MADRS, the Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR), the Clinical Global Impression-Improvement (CGI-I), and the Patient Global Impression-Improvement (PGI-I) scales.[1]
Assessment Methodologies:
-
Montgomery-Åsberg Depression Rating Scale (MADRS): A 10-item, clinician-rated scale assessing the severity of depressive symptoms. Each item is scored on a 7-point scale (0-6), with higher scores indicating greater severity. The total score ranges from 0 to 60.
-
Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR): A 16-item self-report questionnaire that assesses the nine DSM-IV criterion symptom domains for a major depressive episode.
-
Clinical Global Impression (CGI) Scale: A 3-item, clinician-rated scale that assesses the severity of illness (CGI-S), global improvement (CGI-I), and an efficacy index. The CGI-I is rated on a 7-point scale from 1 (very much improved) to 7 (very much worse).
Representative Clinical Trial Workflow
References
- 1. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jneurosci.org [jneurosci.org]
- 5. Disrupted mGluR5-Homer scaffolds mediate abnormal mGluR5 signaling, circuit function and behavior in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. An Efficacy and Safety Study of this compound (NOE-101) in Patients With Trigeminal Neuralgia. | MedPath [trial.medpath.com]
Methodological & Application
Application Notes and Protocols for Basimglurant in Preclinical Research
Introduction
Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders.[3] By modulating the mGlu5 receptor, this compound has been investigated for its therapeutic potential in conditions such as major depressive disorder (MDD) and Fragile X syndrome (FXS).[2] Preclinical studies in animal models have demonstrated its antidepressant-like, anxiolytic, and antinociceptive properties.[1][2] These notes provide a comprehensive overview of this compound's dosage and administration in animal models, along with detailed protocols for key experimental procedures.
Mechanism of Action: mGlu5 Signaling Pathway
This compound exerts its effects by binding to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site.[4] This binding event reduces the receptor's response to glutamate. The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically stimulates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5] this compound negatively modulates this entire cascade.
Dosage and Administration in Animal Models
Quantitative data on this compound dosage in animal models is limited in the available literature. However, its properties suggest good oral bioavailability and a long half-life, supporting once-daily administration.[2] For reference, data from a similar potent and selective mGlu5 NAM, CTEP, used in Fragile X syndrome models, is provided.
Table 1: this compound Dosage and Administration in Animal Models
| Indication | Animal Model | Route of Administration | Dosage | Duration | Key Findings |
| Major Depressive Disorder | Sprague-Dawley Rats | Oral (p.o.) | Not Specified | Not Specified | Reduced immobility in the Forced Swim Test.[1] |
| Major Depressive Disorder | Rats | Oral (p.o.) | Not Specified | Chronic | Reduced anhedonia in the chronic mild stress model.[6] |
Table 2: Reference Dosing for mGlu5 NAM (CTEP) in a Fragile X Animal Model
| Indication | Animal Model | Route of Administration | Dosage | Duration | Key Findings |
| Fragile X Syndrome | Fmr1 Knockout Mice | Oral (p.o.) | 2 mg/kg | Chronic (every 48h for 6 weeks) | Rescued cognitive deficits, auditory hypersensitivity, and aberrant dendritic spine density. Achieved sustained receptor occupancy of 81% ± 4%.[7] |
| Fragile X Syndrome | Fmr1 Knockout Mice | Oral (p.o.) | 4.5 mg/kg | Acute (single dose) | Corrected elevated protein synthesis and audiogenic seizures.[7] |
Experimental Protocols
A typical preclinical evaluation workflow involves selecting an appropriate animal model, administering the compound, and assessing outcomes through behavioral and physiological assays.
Protocol 1: Forced Swim Test (FST) for Antidepressant Activity
-
Principle: This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility. This compound has been shown to reduce immobility time in rats.[1]
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound solution and vehicle (e.g., 0.5% methylcellulose)
-
Clear glass or plastic cylinders (45 cm tall, 20 cm diameter)
-
Water at 23-25°C, filled to a depth of 30 cm
-
Video recording equipment and analysis software
-
Oral gavage needles
-
-
Procedure:
-
Habituation (Day 1): Place each rat individually into a cylinder for a 15-minute pre-swim session. This is done to prime the animals for the test session.
-
Drying and Recovery: After the pre-swim, gently dry the rats with a towel and return them to their home cages.
-
Dosing (Day 2): 60 minutes before the test session, administer this compound or vehicle via oral gavage.
-
Test Session (Day 2): Place the rats back into the cylinders for a 5-minute test session. Record the entire session on video.
-
Scoring: An observer, blinded to the treatment groups, should score the videos. Immobility is defined as the cessation of struggling and making only the minimal movements necessary to keep the head above water.
-
-
Data Analysis: Compare the mean duration of immobility between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). A significant reduction in immobility time suggests an antidepressant-like effect.
Protocol 2: Pharmacokinetic (PK) Analysis
-
Principle: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.[8] This protocol outlines a basic procedure for assessing this compound concentration in plasma and brain tissue following oral administration.
-
Materials:
-
Male Wistar rats (200-250g)
-
This compound solution and vehicle
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge, surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Dosing: Administer a single oral dose of this compound to a cohort of rats.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via tail vein or cardiac puncture (terminal) into EDTA tubes. For brain concentration, euthanize a subset of animals at each time point and immediately harvest the brain.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Brain Homogenate Preparation: Weigh the brain tissue, add a specific volume of homogenization buffer (e.g., phosphate-buffered saline), and homogenize thoroughly. Centrifuge the homogenate and collect the supernatant. Store at -80°C.
-
Bioanalysis: Quantify the concentration of this compound in the plasma and brain supernatant samples using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the mean plasma and brain concentrations versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Protocol 3: Ex Vivo mGlu5 Receptor Occupancy
-
Principle: This method measures the percentage of target receptors bound by a drug at a specific time after administration. It involves treating an animal with the drug, followed by an ex vivo binding assay using a radioligand that also binds to the target receptor.
-
Materials:
-
Mice or rats
-
This compound and vehicle
-
Radioligand specific for the mGlu5 allosteric site (e.g., [3H]-MPEP or a similar tracer)
-
Brain tissue homogenizer
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Dosing: Administer this compound or vehicle to different groups of animals.
-
Tissue Harvest: At a time point corresponding to the expected Tmax or steady-state, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum or hippocampus).
-
Homogenization: Homogenize the tissue in ice-cold assay buffer.
-
Binding Assay:
-
Incubate aliquots of the brain homogenate with a saturating concentration of the mGlu5 radioligand.
-
To determine non-specific binding, incubate a separate set of samples from vehicle-treated animals with the radioligand plus a high concentration of a non-radioactive mGlu5 ligand.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding for the vehicle group = (Total binding in vehicle group) - (Non-specific binding).
-
Calculate the specific binding for the this compound-treated group = (Total binding in drug group) - (Non-specific binding).
-
Calculate Receptor Occupancy (%) = [1 - (Specific binding in drug group / Specific binding in vehicle group)] x 100.
-
Relate the calculated receptor occupancy to the measured plasma or brain drug concentrations from a parallel PK study to establish an exposure-occupancy relationship.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biotechfarm.co.il [biotechfarm.co.il]
In Vitro Application of Basimglurant in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basimglurant (RG7090, RO4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a non-competitive antagonist, this compound binds to a site on the mGluR5 distinct from the glutamate binding site, inhibiting the receptor's function and thereby modulating glutamatergic neurotransmission.[1] Preclinical studies have highlighted its potential in treating conditions such as major depressive disorder and Fragile X syndrome.[2][3] These application notes provide a comprehensive overview of the in vitro use of this compound in cell culture, including its mechanism of action, detailed experimental protocols, and key quantitative data to guide researchers in their studies.
Mechanism of Action
This compound exerts its effects by specifically targeting the mGluR5, a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gqα subunit. Upon activation by its endogenous ligand, glutamate, mGluR5 initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of cellular processes, including synaptic plasticity. This compound, as a negative allosteric modulator, attenuates this signaling cascade initiated by glutamate.[4][5]
Below is a diagram illustrating the mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: mGluR5 signaling pathway and this compound's point of inhibition.
Quantitative Data
This compound has been characterized in various in vitro assays, demonstrating its high affinity and potency as an mGluR5 NAM. The following tables summarize key quantitative data from studies using HEK293A cells stably expressing rat mGluR5a.
Table 1: Binding Affinity and Kinetics of this compound at mGluR5
| Parameter | Value | Unit |
| Ki | 0.5 - 62 | nM |
| kon | 1.1 x 107 | M-1min-1 |
| koff | <0.001 | min-1 |
| Residence Time | >400 | min |
Data from a study comparing multiple mGluR5 NAMs. The range for Ki reflects values across different experimental setups.[1]
Table 2: Potency of this compound in Functional In Vitro Assays
| Assay | pIC50 |
| L-glutamate-induced Ca2+ Mobilization | 8.1 ± 0.1 |
| L-glutamate-induced IP1 Accumulation | 8.3 ± 0.1 |
| L-glutamate-induced ERK1/2 Phosphorylation | 8.4 ± 0.1 |
pIC50 values represent the negative logarithm of the half-maximal inhibitory concentration (IC50).[1]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Culture
HEK293A cells stably expressing rat mGluR5a are a suitable model for studying this compound's in vitro effects.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.
This compound Stock Solution Preparation
This compound is soluble in DMSO and ethanol but insoluble in water.[1]
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution to the desired working concentrations in the appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or the assay readout (typically ≤ 0.1%).
Protocol 1: Calcium (Ca2+) Mobilization Assay
This assay measures the ability of this compound to inhibit glutamate-induced increases in intracellular calcium.
Caption: Experimental workflow for the Calcium Mobilization Assay.
Materials:
-
HEK293A-mGluR5a cells
-
96-well black-walled, clear-bottom tissue culture plates
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
Probenecid (to prevent dye leakage)
-
This compound stock solution
-
L-glutamate solution
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding: Seed HEK293A-mGluR5a cells into 96-well plates at a density of 40,000-80,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing the Ca2+-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
-
Aspirate and Load: Gently aspirate the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 1 hour.
-
Washing: Wash the cells twice with 100 µL of assay buffer, leaving 100 µL of buffer in each well after the final wash.
-
Compound Addition: Add various concentrations of this compound (or vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject a solution of L-glutamate (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response is measured for each well. The data is then normalized to the response of the vehicle control and plotted against the concentration of this compound to determine the IC50 value.
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of IP1, a downstream product of PLC activation, and is a more direct measure of Gq-coupled receptor activity.
Caption: Experimental workflow for the IP1 Accumulation Assay.
Materials:
-
HEK293A-mGluR5a cells
-
96-well tissue culture plates
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES)
-
Lithium chloride (LiCl) (to inhibit IP1 degradation)
-
This compound stock solution
-
L-glutamate solution
-
Commercial IP1 detection kit (e.g., HTRF-based)
-
Plate reader compatible with the detection kit
Procedure:
-
Cell Seeding: Seed HEK293A-mGluR5a cells into 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.
-
Buffer Exchange: Aspirate the culture medium and replace it with 50 µL of stimulation buffer containing LiCl (typically 10-50 mM).
-
Compound Addition: Add 25 µL of this compound at various concentrations (or vehicle) to the wells.
-
Agonist Stimulation: Add 25 µL of L-glutamate (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol for the IP1 detection kit. This typically involves adding a lysis buffer provided in the kit.
-
IP1 Detection: Follow the kit's instructions to add the detection reagents (e.g., HTRF acceptor and donor antibodies).
-
Measurement: Incubate as required by the kit and then read the plate on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission wavelengths (for HTRF) and normalize the data to the vehicle control. Plot the normalized response against the this compound concentration to determine the IC50.
Protocol 3: ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2), a downstream event in the mGluR5 signaling cascade.
Caption: Experimental workflow for the ERK1/2 Phosphorylation Assay.
Materials:
-
HEK293A-mGluR5a cells
-
96-well tissue culture plates
-
Serum-free culture medium for starvation
-
This compound stock solution
-
L-glutamate solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-ERK1/2 and total ERK1/2 detection reagents (e.g., ELISA kit, antibodies for Western blotting, or a homogeneous assay kit like HTRF)
-
Appropriate plate reader or imaging system
Procedure:
-
Cell Seeding: Seed HEK293A-mGluR5a cells in 96-well plates and allow them to adhere overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK1/2 phosphorylation.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Stimulate the cells with L-glutamate (e.g., at an EC80 concentration) for a short period (typically 5-10 minutes) at 37°C.
-
Cell Lysis: Immediately aspirate the medium and add ice-cold lysis buffer to each well. Incubate on ice for 10-20 minutes.
-
Detection:
-
For ELISA/HTRF: Transfer the cell lysates to the assay plate and follow the manufacturer's protocol for the detection of phosphorylated ERK1/2.
-
For Western Blot: Collect the lysates, determine protein concentration, and proceed with SDS-PAGE, transfer to a membrane, and immunoblotting with specific antibodies for phospho-ERK1/2 and total ERK1/2.
-
-
Data Analysis: Quantify the signal for phosphorylated ERK1/2. If necessary, normalize this to the signal for total ERK1/2. Plot the normalized data against the concentration of this compound to calculate the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mGluR5 in various cellular and physiological processes. The protocols and data presented here provide a solid foundation for researchers to design and execute in vitro experiments to further elucidate the mechanism of action and potential therapeutic applications of this potent mGluR5 negative allosteric modulator. Careful attention to experimental details, such as cell handling, compound preparation, and assay conditions, is crucial for obtaining reliable and reproducible results.
References
- 1. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor 5 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Basimglurant Oral Bioavailability and Pharmacokinetics in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known oral bioavailability and pharmacokinetic parameters of basimglurant in rats, based on publicly available preclinical data. Detailed experimental protocols for conducting similar studies are also provided.
Introduction
This compound (RG7090, RO4917523) is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5).[1] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. Understanding the oral bioavailability and pharmacokinetic profile of this compound in preclinical models, such as rats, is crucial for designing further non-clinical and clinical studies.
Pharmacokinetic Data
Preclinical studies in rats have demonstrated that this compound exhibits favorable drug-like properties, including good oral bioavailability and a long half-life.[2][3]
Table 1: Key Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 50% | [1] |
| Terminal Half-life (t½) | 7 hours | [1] |
| Maximum Plasma Concentration (Cmax) | Data not publicly available | - |
| Time to Maximum Plasma Concentration (Tmax) | Data not publicly available | - |
| Area Under the Curve (AUC) | Data not publicly available | - |
Note: Specific quantitative data for Cmax, Tmax, and AUC in rats are not available in the publicly accessible literature. The provided data is based on abstracts and citations of primary research.
Experimental Protocols
The following are detailed protocols for conducting an oral pharmacokinetic study of this compound in rats. These are generalized protocols based on standard methodologies and should be adapted to specific institutional and regulatory guidelines.
Protocol 1: Animal Model and Housing
-
Species: Sprague-Dawley rats.
-
Sex: Male and/or female, as required by the study design.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 2°C and humidity of 50 ± 10%. They should have ad libitum access to standard chow and water, except for the pre-dose fasting period.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the experiment.
Protocol 2: Formulation and Dosing
-
Formulation: For oral administration, this compound can be prepared as a suspension in 0.5% (w/v) methylcellulose in water.
-
Dose: The dose level should be determined based on previous efficacy and toxicology studies.
-
Administration:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the this compound formulation orally via gavage. The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg).
-
Protocol 3: Blood Sampling
-
Route: Blood samples can be collected via a cannulated vessel (e.g., jugular vein or carotid artery) or from the tail vein.
-
Time Points: Collect blood samples at predetermined time points, for example: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Collection:
-
Collect approximately 0.2-0.3 mL of blood at each time point into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Keep the samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 4°C and 3000-4000 x g for 10-15 minutes to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Protocol 4: Bioanalytical Method - LC-MS/MS
-
Instrumentation: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.
-
Sample Preparation:
-
Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatography:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for this compound and an appropriate internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known this compound concentrations in blank rat plasma.
-
Determine the concentration of this compound in the study samples by interpolating from the calibration curve.
-
Protocol 5: Pharmacokinetic Data Analysis
-
Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.
-
Parameters: From the plasma concentration-time data, calculate Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), and t½.
-
Bioavailability (F): To determine oral bioavailability, a separate group of rats should receive this compound intravenously. F is calculated as: F (%) = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
Visualizations
Experimental Workflow
Caption: Workflow for a typical oral pharmacokinetic study in rats.
Signaling Pathway
Caption: Simplified signaling pathway of this compound's action as an mGlu5 NAM.
References
Application Notes and Protocols: Utilizing Basimglurant in Rodent Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant challenge in clinical management. The metabotropic glutamate receptor 5 (mGluR5) has emerged as a promising therapeutic target due to its role in modulating nociceptive signaling pathways. Basimglurant (RG7090, RO4917523) is a potent and selective negative allosteric modulator (NAM) of the mGluR5 receptor.[1] As a NAM, this compound does not directly compete with the endogenous ligand, glutamate, but instead binds to an allosteric site on the receptor, thereby reducing its response to glutamate stimulation. This mechanism offers a more nuanced modulation of the glutamatergic system compared to direct receptor antagonists.
Preclinical studies have highlighted the antinociceptive and anxiolytic-like features of this compound.[1] While clinical development has primarily focused on major depressive disorder and Fragile X syndrome, its mechanism of action holds therapeutic potential for neuropathic pain.[1][2] However, publicly available data on the efficacy of this compound in established rodent models of neuropathic pain is limited. A conference abstract reported that in the spared nerve injury (SNI) model in mice, this compound administered orally at doses of 0.2-10mg/kg had "essentially no effect on pain induced by thermal stimuli".[3] The same study, however, noted that this compound at doses of 0.3-1 mg/kg p.o. did alleviate pain-related anxiety-like behavior.[3]
Given the limited direct evidence for this compound in neuropathic pain models, this document provides detailed protocols for inducing and assessing neuropathic pain in rodents. Furthermore, it presents data from studies on other well-characterized mGluR5 NAMs, such as Fenobam and MPEP, to serve as a reference for experimental design and potential outcomes when investigating this compound or similar compounds.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of mGluR5 in neuropathic pain and a general experimental workflow for evaluating this compound in rodent models.
Caption: mGluR5 Signaling in Neuropathic Pain.
Caption: Experimental Workflow for this compound Evaluation.
Quantitative Data Summary
Due to the limited published data on this compound in neuropathic pain models, this section includes data for other selective mGluR5 NAMs to provide a comparative context.
Table 1: Effect of this compound on Neuropathic Pain-Related Behaviors
| Compound | Animal Model | Species | Dose (Route) | Pain Modality | Outcome | Reference |
| This compound | Spared Nerve Injury (SNI) | Mouse | 0.2-10 mg/kg (p.o.) | Thermal Hyperalgesia | No significant effect | [3] |
| This compound | Spared Nerve Injury (SNI) | Mouse | 0.3-1 mg/kg (p.o.) | Anxiety-like Behavior | Alleviated | [3] |
Table 2: Representative Effects of Other mGluR5 NAMs in Rodent Neuropathic Pain Models
| Compound | Animal Model | Species | Dose (Route) | Pain Modality | Outcome | Reference |
| Fenobam | Spared Nerve Injury (SNI) | Mouse | 30 mg/kg (i.p.) | Spontaneous Pain (aCPP) | Induced analgesic conditioned place preference | [4][5][6] |
| MPEP | Chronic Constriction Injury (CCI) | Rat | i.th. | Mechanical Allodynia | Reduced | [7] |
| MPEP | Chronic Constriction Injury (CCI) | Rat | i.th. | Cold Hypersensitivity | No significant effect | [7] |
| MPEP | Spinal Nerve Ligation | Rat | i.p. | Thermal Hyperalgesia | Reduced | [8] |
| MPEP | Spinal Nerve Ligation | Rat | i.p. | Mechanical Allodynia | Slight reduction at lower doses | [8] |
Note: aCPP = analgesic Conditioned Place Preference; i.p. = intraperitoneal; i.th. = intrathecal; p.o. = oral administration.
Experimental Protocols
The following are detailed protocols for commonly used rodent models of neuropathic pain and behavioral assessments. These can be adapted for the evaluation of this compound.
Protocol 1: Spared Nerve Injury (SNI) Model[5][9][10]
Objective: To induce a robust and long-lasting model of peripheral neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors, forceps, and wound clips or sutures
-
Stereomicroscope (recommended)
-
Heating pad
-
70% ethanol and povidone-iodine for sterilization
Procedure:
-
Anesthetize the animal and ensure a proper level of anesthesia is maintained throughout the surgery.
-
Shave the lateral surface of the left thigh and sterilize the surgical area.
-
Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
-
Carefully separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves, taking care not to touch or stretch the sural nerve.
-
Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture.
-
Distal to the ligation, transect the two nerves, removing a 2-4 mm segment of the distal nerve stump.
-
Ensure that the sural nerve remains intact and untouched.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animal to recover on a heating pad until fully ambulatory.
-
Post-operative care should include monitoring for signs of infection and distress. Analgesics may be administered for post-surgical pain, but their potential interference with the study of neuropathic pain should be considered.
Protocol 2: Chronic Constriction Injury (CCI) Model[11][12]
Objective: To create a model of neuropathic pain through loose ligation of the sciatic nerve.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic
-
Surgical instruments
-
4-0 chromic gut sutures
-
Heating pad
-
Sterilization supplies
Procedure:
-
Anesthetize the rat and prepare the surgical site on the left thigh as described in Protocol 1.
-
Expose the sciatic nerve at the mid-thigh level.
-
Proximal to the sciatic trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.
-
Tighten the ligatures until a slight constriction of the nerve is observed, and a brief twitch of the surrounding muscles may be seen. The goal is to reduce epineural blood flow without arresting it.
-
Close the muscle and skin layers as described previously.
-
Provide post-operative care as in Protocol 1.
Protocol 3: Administration of this compound
Objective: To administer this compound orally to rodents for efficacy testing.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, 1.0, 3.0, 10 mg/mL, to achieve doses of 0.3-10 mg/kg in a reasonable volume).
-
Gently restrain the animal.
-
Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Slowly administer the this compound suspension or vehicle.
-
Withdraw the needle and return the animal to its cage.
-
Behavioral testing should be conducted at a predetermined time post-administration, based on the pharmacokinetic profile of the compound.
Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)[13][14]
Objective: To quantify the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
A set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the animals in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Begin with a von Frey filament in the middle of the force range and apply it to the plantar surface of the hind paw in the territory of the sural nerve for the SNI model, or the central plantar surface for the CCI model.
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a formula or available software.
Protocol 5: Assessment of Thermal Hyperalgesia (Hargreaves Test)[14]
Objective: To measure the latency of paw withdrawal in response to a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves' apparatus)
-
Plexiglas enclosures
Procedure:
-
Place the animals in the Plexiglas enclosures on the glass floor of the apparatus and allow them to acclimate.
-
Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the animal withdraws its paw. The latency to withdrawal is recorded.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Perform several measurements for each paw, with sufficient time between measurements to avoid sensitization.
Conclusion
This compound, as a selective mGluR5 NAM, represents a compound of interest for the potential treatment of neuropathic pain. While direct preclinical evidence for its analgesic efficacy in neuropathic pain models is currently sparse, the established role of mGluR5 in pain signaling provides a strong rationale for its investigation. The protocols and comparative data from other mGluR5 NAMs provided in these application notes offer a comprehensive framework for researchers to design and execute studies to elucidate the potential of this compound in this therapeutic area. Further research is warranted to fully characterize the effects of this compound on both sensory and affective components of neuropathic pain in well-established rodent models.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential novel therapeutic strategies for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury | PLOS One [journals.plos.org]
- 7. Recent Advances in the Modulation of Pain by the Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Basimglurant Stock Solutions: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions of Basimglurant (also known as RG-7090 and RO-4917523). This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5), a key target in the investigation of treatments for depression and Fragile X syndrome.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. This guide details the chemical properties of this compound, its solubility in various solvents, and provides step-by-step protocols for preparing stock solutions for both in vitro and in vivo applications.
Introduction to this compound
This compound is a small molecule inhibitor that selectively binds to the mGlu5 receptor, thereby modulating glutamatergic neurotransmission.[3] It has been the subject of clinical trials for major depressive disorder and Fragile X syndrome.[1] The compound acts as a non-competitive antagonist, binding to an allosteric site on the receptor to negatively modulate its activity.[3] Understanding the physicochemical properties of this compound is essential for its effective use in research settings.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | 2-chloro-4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl}pyridine[1] |
| Molecular Formula | C₁₈H₁₃ClFN₃[4] |
| Molecular Weight | 325.77 g/mol [3][4] |
| CAS Number | 802906-73-6[3] |
| Appearance | White solid[5] |
Solubility of this compound
The solubility of this compound is a critical factor in the preparation of stock solutions. It is poorly soluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3]
Solubility Data:
| Solvent | Solubility | Notes |
| DMSO | ≥ 33.33 mg/mL (102.31 mM)[6] to 65 mg/mL (199.52 mM)[3] | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[3] Sonication may aid dissolution.[5][6] |
| Ethanol | 21 mg/mL[3] | |
| Water | Insoluble[3] |
Protocols for Stock Solution Preparation
Preparation of a High-Concentration DMSO Stock Solution for In Vitro Use
This protocol describes the preparation of a 50 mg/mL this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.[5][6] Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vivo Formulations
For in vivo studies, this compound is often administered as a suspension or solution in a vehicle containing a mixture of solvents. Below are examples of common formulations.
Formulation 1: DMSO, PEG300, Tween-80, and Saline [6]
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol (for a 2.5 mg/mL solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO as described in section 3.1.
-
In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation should yield a clear solution.[6]
Formulation 2: DMSO and Corn Oil [3]
Materials:
-
This compound
-
DMSO
-
Corn Oil
Protocol (for a 0.5 mg/mL solution):
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 50 µL of the 10 mg/mL this compound DMSO stock solution.
-
Add 950 µL of corn oil.
-
Mix thoroughly until a homogenous suspension is formed. This mixed solution should be used immediately.[3]
Storage and Stability
Proper storage of this compound powder and its stock solutions is crucial for maintaining its chemical integrity and biological activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[6] |
| 4°C | 2 years[6] | |
| In Solvent (DMSO) | -80°C | 1-2 years[5][6] |
| -20°C | 1 year[6] |
Note: It is recommended to use freshly prepared solutions for optimal results.[3] If a prepared solution is clear, it can be stored at 4°C for up to one week, though prolonged storage may lead to a loss of efficacy.[5] Suspensions should be prepared immediately before use.[5]
Mechanism of Action and Signaling Pathway
This compound is a negative allosteric modulator of the mGlu5 receptor.[3] The mGlu5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, typically signals through the Gq/11 G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.[7][8] this compound, by binding to an allosteric site, prevents this conformational change and subsequent downstream signaling cascade.
Caption: this compound inhibits the mGlu5 receptor signaling pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | GluR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Basimglurant for Behavioral Studies in Mice
Topic: Basimglurant Administration for Behavioral Studies in Mice Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
This compound (also known as RG-7090 or RO-4917523) is a potent, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] As a NAM, this compound does not compete with the endogenous ligand, glutamate, at its binding site. Instead, it binds to an allosteric site on the receptor, changing the receptor's conformation in a way that reduces its response to glutamate.
The glutamatergic system is a major excitatory neurotransmitter system in the central nervous system and is implicated in the pathophysiology of various neurological and psychiatric disorders. The mGluR5 receptor, in particular, is involved in modulating synaptic plasticity and neuronal excitability. By inhibiting mGluR5 function, this compound effectively dampens excessive glutamatergic neurotransmission.[1] This mechanism is the basis for its investigation as a therapeutic agent for conditions such as major depressive disorder (MDD) and Fragile X syndrome.[2][3][5][6] Preclinical studies in rodent models have demonstrated its antidepressant-like, anxiolytic-like, and antinociceptive properties.[3][4]
Signaling Pathway of this compound Action
Caption: this compound acts as a negative allosteric modulator (NAM) of the mGluR5 receptor.
Data Presentation: this compound in Murine Behavioral Models
This table summarizes key quantitative data from preclinical studies using this compound in mice.
| Animal Model | Behavioral Test | Route of Administration | Dosage (mg/kg) | Observed Effects | Reference |
| Spared Nerve Injury (SNI) Neuropathic Mice | Open Field Test (OFT) | Oral (p.o.) | 0.3 - 1.0 | Alleviated pain-related anxiety-like behavior. | [7] |
| Spared Nerve Injury (SNI) Neuropathic Mice | Thermal Hyperalgesia Test | Oral (p.o.) | 0.2 - 10 | No significant effect on pain sensation. | [7] |
| Chronic Mild Stress Model Mice | Not Specified | Not Specified | Not Specified | Exerted antidepressant effects. | [4][8] |
Experimental Protocols
Drug Preparation
This compound is a solid compound that requires solubilization for in vivo administration. The choice of vehicle can impact drug absorption and stability. All preparations should be performed under sterile conditions.
Protocol 1: Corn Oil-Based Vehicle [1]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO). For example, a 65 mg/mL stock.[1] Ensure the compound is fully dissolved. Note: Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Working Solution: For a 1 mg/mL final concentration in a 1 mL total volume, add 15.4 µL of the 65 mg/mL DMSO stock to 984.6 µL of corn oil.
-
Mixing: Vortex the solution thoroughly immediately before administration to ensure a uniform suspension.
-
Administration: The mixed solution should be used immediately for optimal results.[1]
Protocol 2: Aqueous-Based Vehicle [1]
-
Stock Solution: Prepare a stock solution of this compound in 100% DMSO (e.g., 65 mg/mL).[1]
-
Working Solution Preparation (for 1 mL):
-
Add 50 µL of the clarified DMSO stock solution to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween-80 to the mixture. Mix until clear.
-
Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL.
-
-
Mixing: Gently vortex the final solution before administration.
-
Administration: This solution should be used immediately after preparation.[1]
Administration Protocols for Mice
The selection of an administration route depends on the desired pharmacokinetic profile and experimental design. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[9][10]
Protocol: Oral Gavage (p.o.)
Oral gavage is a common method for precise oral dosing.[11]
-
Animal Restraint: Properly restrain the mouse to ensure its head and body form a straight line, which facilitates the passage of the gavage needle.
-
Gavage Needle: Use a flexible, ball-tipped gavage needle (20-22 gauge for an adult mouse) to prevent injury to the esophagus.
-
Volume: The administration volume should be minimized. For adult mice, a typical volume is 5-10 mL/kg body weight; a maximum of 2-3 mL is generally recommended.[9]
-
Procedure: Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. There should be no resistance. Do not force the needle.[11] Administer the compound slowly.
-
Post-Administration Monitoring: Observe the animal briefly after the procedure to ensure there are no signs of distress or misdosing (e.g., fluid coming from the nose).
Protocol: Intraperitoneal (i.p.) Injection
This route offers rapid systemic absorption.
-
Animal Restraint: Restrain the mouse, exposing the abdomen. The mouse can be tilted slightly head-down to move organs away from the injection site.
-
Needle and Syringe: Use a sterile 25-27 gauge needle.[9]
-
Injection Site: The injection should be made in the lower abdominal quadrant, off the midline, to avoid hitting the bladder or cecum.
-
Volume: The maximum recommended volume for an i.p. injection in an adult mouse is 2-3 mL.[9]
-
Procedure: Tent the skin and insert the needle at a shallow angle (approximately 15-20 degrees). Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe before injecting the compound.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a behavioral study involving this compound administration in mice.
Caption: A generalized workflow for a murine behavioral study with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cea.unizar.es [cea.unizar.es]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Administration of Basimglurant via Intraperitoneal Injection and Oral Gavage
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Basimglurant (RG-7090, RO-4917523) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] It has been investigated in clinical trials for the treatment of major depressive disorder and Fragile X syndrome.[1][2][3] Preclinical studies have demonstrated its antidepressant-like, anxiolytic-like, and antinociceptive properties.[2][3] this compound is characterized by good oral bioavailability, a long half-life, and good brain penetration, supporting once-daily administration in clinical settings.[2][3]
This document provides detailed application notes and protocols for the administration of this compound in preclinical research settings, comparing intraperitoneal (IP) injection and oral gavage. While specific comparative pharmacokinetic data for intraperitoneal versus oral administration of this compound is not extensively published, this guide synthesizes available information and provides standardized protocols for both routes to ensure consistency and reproducibility in experimental studies.
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | Oral Gavage (Rats) | Oral Gavage (Monkeys) | Intraperitoneal Injection (Species Not Specified) |
| Bioavailability (F%) | 50%[1] | 50%[1] | Data not available |
| Terminal Half-life (t½) | 7 hours[1] | 20 hours[1] | Data not available |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available | Data not available |
| Time to Peak Concentration (Tmax) | Data not available | Data not available | Data not available |
| Plasma Protein Binding | 98-99%[1] | 98-99%[1] | Data not available |
Experimental Protocols
The following protocols are generalized for rodents and should be adapted based on specific institutional guidelines (IACUC protocols) and experimental requirements.
Protocol 1: Intraperitoneal (IP) Injection of this compound
Intraperitoneal injection is a common route for systemic drug administration in rodents, offering rapid absorption.
Materials:
-
This compound solution (sterile, appropriate vehicle)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-30 gauge)
-
70% ethanol or other appropriate disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of this compound Solution: Prepare a sterile solution of this compound in a suitable vehicle. The final concentration should be calculated to deliver the desired dose in a volume not exceeding 10 mL/kg for mice and rats.[4] It is recommended to warm the solution to room or body temperature before injection to minimize animal discomfort.[5]
-
Animal Handling and Restraint:
-
Injection Site Identification: Position the animal in dorsal recumbency with the head tilted slightly downward. The recommended injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.[4][5][6]
-
Disinfection: Disinfect the injection site with 70% ethanol using a sterile gauze pad or cotton swab.[5][6]
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[5]
-
Aspirate gently by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.[6]
-
If no fluid is aspirated, slowly inject the this compound solution.
-
-
Post-Injection Monitoring:
Protocol 2: Oral Gavage of this compound
Oral gavage ensures the precise administration of a specific dose of a substance directly into the stomach.
Materials:
-
This compound solution or suspension
-
Appropriately sized oral gavage needles (feeding needles) with a ball tip (18-20 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of this compound Formulation: Prepare this compound in a suitable vehicle. The volume should typically not exceed 10 mL/kg.[8]
-
Animal Handling and Restraint:
-
Weigh the animal for accurate dose calculation.
-
Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Needle Measurement: Measure the appropriate insertion depth by holding the gavage needle alongside the animal, with the tip at the last rib. The end of the syringe should be at the animal's mouth. Mark the needle to ensure you do not insert it too deeply.[8]
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[9]
-
The needle should pass smoothly down the esophagus without resistance. If the animal struggles or if there is any resistance, withdraw the needle and start again. Do not force the needle. [9][10]
-
Once the needle is in place, dispense the solution slowly and steadily.
-
-
Post-Gavage Monitoring:
Mandatory Visualizations
Caption: Experimental workflow comparing oral gavage and intraperitoneal injection of this compound.
Caption: Signaling pathway of the mGlu5 receptor and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. ouv.vt.edu [ouv.vt.edu]
Application Notes and Protocols for Long-Term Administration of Basimglurant in Chronic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration protocols for Basimglurant (also known as RO4917523 or RG7090), a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The information compiled is based on available preclinical and clinical data and is intended to guide the design of chronic studies.
Introduction
This compound is a selective and potent mGluR5 NAM that has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, including Major Depressive Disorder (MDD), Fragile X Syndrome, and Trigeminal Neuralgia.[1][2][3] Its mechanism of action involves the modulation of glutamatergic neurotransmission.[3] Chronic administration protocols are crucial for evaluating the long-term efficacy, safety, and tolerability of this compound.
Mechanism of Action and Signaling Pathway
This compound acts as a negative allosteric modulator of the mGluR5 receptor. This means it binds to a site on the receptor different from the glutamate binding site and reduces the receptor's response to glutamate.[3] The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a downstream signaling cascade.
The primary signaling pathway for mGluR5 involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in intracellular calcium can then activate various downstream effectors, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway. By negatively modulating mGluR5, this compound dampens this signaling cascade.
dot
Caption: this compound Signaling Pathway.
Quantitative Data from Chronic Studies
The following tables summarize quantitative data from long-term preclinical and clinical studies of this compound.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Rodents (Chronic Dosing)
| Species | Dose (mg/kg) | Dosing Regimen | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) |
| Rat | Data not available | Data not available | Data not available | Data not available | Data not available |
| Mouse | Data not available | Data not available | Data not available | Data not available | Data not available |
| Note: Specific quantitative pharmacokinetic data from long-term preclinical studies were not available in the public domain at the time of this review. |
Table 2: Clinical Pharmacokinetic Parameters of this compound (Multiple Dosing)
| Population | Dose | Dosing Regimen | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2) (h) |
| Healthy Subjects & MDD Patients | 0.5 - 4.0 mg | Once daily for 22 days | ~4 | Dose-dependent | ~30-50 |
| Source: Based on data from multiple ascending dose studies. Cmax is dose-dependent, and the half-life supports once-daily dosing. |
Table 3: Efficacy of this compound in a 6-Week Chronic Study for Major Depressive Disorder (Adjunctive Therapy)
| Treatment Group | N | Baseline MADRS Score (Mean ± SD) | Change from Baseline at Week 6 (Mean ± SD) | p-value vs. Placebo |
| Placebo | 111 | 31.5 ± 4.1 | -10.5 ± 9.0 | - |
| This compound 0.5 mg | 111 | 31.8 ± 4.5 | -10.3 ± 8.7 | 0.84 |
| This compound 1.5 mg | 111 | 31.6 ± 4.3 | -11.6 ± 9.2 | 0.31 |
| MADRS: Montgomery-Åsberg Depression Rating Scale. Data from a Phase 2b clinical trial (NCT01437657). |
Experimental Protocols
Preclinical Chronic Administration Protocols (General Framework)
While specific chronic dosing protocols for this compound in preclinical models are not extensively detailed in publicly available literature, a general framework can be derived from standard practices in rodent models of depression and anxiety.
a) Chronic Mild Stress (CMS) Model in Rats
-
Objective: To evaluate the antidepressant-like effects of chronic this compound administration in a model of anhedonia.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
CMS Procedure: For a period of 4-8 weeks, rats are subjected to a series of unpredictable, mild stressors.[4] Stressors may include:
-
Cage tilt (45 degrees)
-
Damp bedding
-
Reversal of light/dark cycle
-
Strobe lighting
-
Paired housing with a different partner
-
Food or water deprivation
-
-
Drug Administration:
-
Route: Oral gavage is a common route for ensuring accurate dosing.[5]
-
Dose: Based on acute studies, a range of doses (e.g., 1, 3, 10 mg/kg) would be selected.
-
Frequency: Once daily, consistent with its long half-life.[3]
-
Duration: Treatment would typically commence after the induction of the anhedonic state (usually 2-3 weeks into the CMS protocol) and continue for the remainder of the stress period (e.g., 3-5 weeks).
-
-
Outcome Measures:
-
Sucrose Preference Test: To assess anhedonia. A significant increase in sucrose consumption in the this compound-treated group compared to the vehicle-treated CMS group would indicate an antidepressant-like effect.
-
Forced Swim Test: To assess behavioral despair. A decrease in immobility time would be indicative of an antidepressant effect.
-
b) Chronic Administration in Mouse Anxiety Models (e.g., Elevated Plus Maze)
-
Objective: To assess the long-term anxiolytic-like effects of this compound.
-
Animals: Male C57BL/6 or BALB/c mice.
-
Drug Administration:
-
Route: Oral gavage or administration in drinking water/food.
-
Dose: A range of doses (e.g., 3, 10, 30 mg/kg) would be tested.
-
Frequency: Once daily.
-
Duration: Chronic treatment for a period of 2-4 weeks.
-
-
Behavioral Testing (Elevated Plus Maze):
dot
Caption: Preclinical Chronic Mild Stress Workflow.
Clinical Trial Protocols for Long-Term Administration
a) Adjunctive Therapy in Major Depressive Disorder (Phase 2b)
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment to a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI) in patients with MDD.
-
Study Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adults with a diagnosis of MDD who had an inadequate response to at least one and no more than three antidepressant treatments in the current episode.
-
Treatment Arms:
-
Placebo + ongoing antidepressant.
-
This compound 0.5 mg once daily + ongoing antidepressant.
-
This compound 1.5 mg once daily + ongoing antidepressant.
-
-
Primary Outcome: Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at week 6.
-
Secondary Outcomes: Changes in other depression and anxiety scales, response and remission rates.
b) Trigeminal Neuralgia (Phase 2/3)
-
Objective: To evaluate the efficacy and safety of this compound for the treatment of pain associated with Trigeminal Neuralgia.
-
Study Design: A multicenter, 8-week run-in phase followed by a 12-week, double-blind, randomized withdrawal, placebo-controlled study, with a 52-week open-label extension.
-
Patient Population: Adults with Trigeminal Neuralgia.
-
Treatment Protocol:
-
Run-in Phase (8 weeks): All patients receive open-label this compound, starting at 1.5 mg once daily, with potential titration up to 3.5 mg.
-
Double-blind Phase (12 weeks): Responders from the run-in phase are randomized to either continue their effective dose of this compound or switch to placebo.
-
Open-label Extension (52 weeks): Patients completing the double-blind phase are offered open-label this compound.
-
-
Primary Outcome: Time to first relapse of pain during the double-blind phase.
-
Secondary Outcomes: Change in pain intensity, frequency of paroxysms, and patient global impression of change.
dot
Caption: Clinical Trial Workflow for Trigeminal Neuralgia.
Safety and Tolerability
In long-term clinical studies, this compound has been generally well-tolerated. The most commonly reported adverse events include dizziness, headache, and fatigue.[8] In a study on Fragile X Syndrome, a higher incidence of psychiatric adverse events, including hallucinations and psychosis, was observed in the this compound group compared to placebo.[1]
Conclusion
The long-term administration of this compound has been investigated in both preclinical and clinical settings. While detailed preclinical chronic study protocols are not widely published, the available information from clinical trials provides a solid foundation for designing future long-term studies. The favorable pharmacokinetic profile of this compound, supporting once-daily dosing, makes it suitable for chronic administration. Future research should focus on further elucidating the long-term efficacy and safety of this compound across different patient populations and at various dosages.
References
- 1. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
Application Notes and Protocols: Measuring Basimglurant Brain Penetration and Tissue Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basimglurant is a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), which has been investigated for the treatment of major depressive disorder and fragile X syndrome.[1] A critical aspect of developing drugs targeting the central nervous system (CNS) is understanding their ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations at the site of action. Preclinical studies have indicated that this compound possesses favorable drug-like properties, including good oral bioavailability and good brain penetration.[1][2]
These application notes provide a comprehensive overview of the methodologies used to quantify this compound's brain penetration and tissue distribution. The protocols detailed below are essential for preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling researchers to assess the CNS exposure of this compound and similar small molecules.
Data Presentation: Quantitative Analysis of this compound Distribution
Effective data presentation is crucial for interpreting the brain penetration and tissue distribution of a drug candidate. The following tables provide a structured format for summarizing quantitative data from preclinical studies. While specific preclinical data for this compound's regional brain and tissue distribution is not extensively available in the public domain, these templates serve as a guide for presenting experimentally derived values.
Table 1: this compound Brain-to-Plasma Ratio
This table summarizes the key parameter for assessing overall brain penetration. The brain-to-plasma ratio (Kp) is the ratio of the total concentration of the drug in the brain to its total concentration in the plasma at a given time point. The unbound brain-to-plasma ratio (Kp,uu) is a more accurate predictor of target engagement as it considers the pharmacologically active unbound drug concentrations in both compartments.
| Species | Dose (mg/kg) | Route of Administration | Time Point (h) | Brain Concentration (ng/g) | Plasma Concentration (ng/mL) | Kp (Total Brain/Total Plasma) | Kp,uu (Unbound Brain/Unbound Plasma) |
| Rat | 10 | Oral | 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Rat | 10 | Intravenous | 2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Mouse | 5 | Oral | 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Regional Brain Distribution of this compound in Rats
This table details the distribution of this compound across different brain regions, which is important for understanding target engagement in specific neuronal circuits. Concentrations are typically measured at the time of maximum plasma concentration (Tmax).
| Brain Region | Concentration (ng/g tissue) | Standard Deviation (SD) |
| Cortex | [Insert Data] | [Insert Data] |
| Hippocampus | [Insert Data] | [Insert Data] |
| Striatum | [Insert Data] | [Insert Data] |
| Cerebellum | [Insert Data] | [Insert Data] |
| Thalamus | [Insert Data] | [Insert Data] |
| Brainstem | [Insert Data] | [Insert Data] |
Table 3: Tissue Distribution of this compound in Rats
This table provides a broader overview of this compound's distribution throughout the body, which is essential for assessing potential off-target effects and understanding the overall pharmacokinetic profile.
| Tissue | Concentration (ng/g tissue) | Tissue-to-Plasma Ratio |
| Brain | [Insert Data] | [Insert Data] |
| Liver | [Insert Data] | [Insert Data] |
| Kidney | [Insert Data] | [Insert Data] |
| Lung | [Insert Data] | [Insert Data] |
| Heart | [Insert Data] | [Insert Data] |
| Spleen | [Insert Data] | [Insert Data] |
| Muscle | [Insert Data] | [Insert Data] |
| Adipose | [Insert Data] | [Insert Data] |
Experimental Protocols
The following are detailed protocols for key experiments to measure the brain penetration and tissue distribution of this compound.
Protocol 1: In Vivo Microdialysis for Measuring Unbound this compound in the Brain
In vivo microdialysis is a powerful technique for measuring unbound drug concentrations in the extracellular fluid of specific brain regions in freely moving animals.[3]
Objective: To determine the time course of unbound this compound concentrations in a specific brain region (e.g., prefrontal cortex or striatum) following systemic administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle for this compound administration
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2 mm membrane, 20 kDa molecular weight cut-off)
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthesia (e.g., isoflurane)
-
LC-MS/MS system for sample analysis
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using isoflurane.
-
Secure the rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the coordinates corresponding to the target brain region (e.g., prefrontal cortex: AP +3.2 mm, ML ±0.6 mm from bregma; DV -2.5 mm from the skull surface).
-
Implant the guide cannula and secure it to the skull with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis bowl and allow it to acclimatize.
-
Gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow for a stabilization period of at least 2 hours to ensure a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes) into vials in a fraction collector.
-
Administer this compound (e.g., via oral gavage or intravenous injection).
-
Continue collecting dialysate samples for a predetermined period (e.g., 4-8 hours) to capture the absorption, distribution, and elimination phases.
-
At the end of the experiment, euthanize the animal and perfuse with saline to remove blood from the brain.
-
Harvest the brain and verify the probe placement histologically.
-
-
Sample Analysis:
-
Analyze the dialysate samples for this compound concentration using a validated LC-MS/MS method (see Protocol 3).
-
Determine the in vitro recovery of the microdialysis probe to calculate the absolute unbound concentration of this compound in the brain extracellular fluid.
-
Protocol 2: Brain and Tissue Homogenization for Total Drug Concentration
This protocol describes the procedure for collecting and processing brain and other tissues to measure the total concentration of this compound.
Objective: To determine the total concentration of this compound in various tissues at specific time points after administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle for this compound administration
-
Surgical instruments for dissection
-
Homogenizer (e.g., bead beater or ultrasonic)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
LC-MS/MS system for sample analysis
Procedure:
-
Dosing and Sample Collection:
-
Administer this compound to the rats at the desired dose and route.
-
At predetermined time points, euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture into heparinized tubes.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the tissues.
-
Dissect the brain and other tissues of interest (e.g., liver, kidney, lung, heart).
-
Rinse the tissues with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.
-
Centrifuge the blood samples to obtain plasma and store at -80°C.
-
-
Tissue Homogenization:
-
Thaw the tissue samples on ice.
-
Add a specific volume of ice-cold PBS (e.g., 4 volumes of PBS to 1 volume of tissue) to each tissue sample.
-
Homogenize the tissue using a homogenizer until a uniform consistency is achieved.
-
-
Sample Analysis:
-
Analyze the tissue homogenates and plasma samples for this compound concentration using a validated LC-MS/MS method (see Protocol 3).
-
Calculate the tissue-to-plasma concentration ratio by dividing the concentration in the tissue homogenate (in ng/g) by the concentration in the plasma (in ng/mL).
-
Protocol 3: LC-MS/MS Quantification of this compound in Biological Matrices
This protocol outlines a general method for the sensitive and specific quantification of this compound in plasma, brain dialysate, and tissue homogenates.
Objective: To accurately measure the concentration of this compound in various biological samples.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Analytical column (e.g., C18 reverse-phase)
-
This compound analytical standard
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
Protein precipitation solution (e.g., ACN with 1% formic acid)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
For plasma and tissue homogenate samples, add a known volume (e.g., 50 µL) to a microcentrifuge tube.
-
Add the internal standard solution.
-
Add 3 volumes of ice-cold protein precipitation solution (e.g., 150 µL of ACN with IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
For microdialysate samples, direct injection may be possible after the addition of the internal standard, depending on the sensitivity of the assay.
-
-
LC-MS/MS Analysis:
-
Set up the LC method with an appropriate mobile phase gradient (e.g., water with 0.1% formic acid and ACN with 0.1% formic acid) to achieve chromatographic separation of this compound and the IS.
-
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of this compound and the IS using multiple reaction monitoring (MRM).
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Generate a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.
-
Visualizations
This compound's Proposed Mechanism of Action
Caption: this compound acts as a negative allosteric modulator (NAM) of the mGlu5 receptor.
Experimental Workflow for Brain Penetration Studies
Caption: Workflow for determining this compound's brain penetration and tissue distribution.
Logical Relationship of Brain Penetration Parameters
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low Potential of this compound to Be Involved in Drug-Drug Interactions: Influence of Non-Michaelis-Menten P450 Kinetics on Fraction Metabolized - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Basimglurant solubility issues and solutions
Basimglurant Technical Support Center
Welcome to the technical resource center for this compound. This guide provides detailed answers to frequently asked questions and troubleshooting advice to address solubility challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (also known as RG7090) is a potent, selective, and orally available negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] As a NAM, it binds to a site on the mGluR5 receptor distinct from the glutamate binding site, which in turn inhibits the receptor's activity.[5] This modulation of the glutamatergic system is being investigated for its therapeutic potential in treating conditions like depression and Fragile X syndrome.[2][6] The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates intracellular signaling cascades, including the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[5][7]
Q2: What are the main solubility characteristics of this compound?
A2: this compound is a lipophilic molecule with poor solubility in aqueous solutions.[8] It is practically insoluble in water but shows high solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[4] This low aqueous solubility can present challenges for in vitro and in vivo experimental setups, requiring specific formulation strategies to achieve desired concentrations and maintain stability.
Q3: What is the recommended solvent for preparing a primary stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration primary stock solution of this compound is fresh, anhydrous DMSO.[4] Commercial suppliers report solubility in DMSO as high as 60-65 mg/mL.[3][4] It is crucial to use moisture-free DMSO, as absorbed water can significantly reduce the solubility of the compound.[4] Sonication may be used to aid dissolution.[3]
Troubleshooting Guide: Solubility Issues
Problem: My this compound precipitated after diluting the DMSO stock solution into my aqueous cell culture medium or buffer.
-
Possible Cause 1: Final DMSO concentration is too low.
-
Solution: this compound's solubility is highly dependent on the final concentration of the co-solvent (DMSO). When a concentrated DMSO stock is diluted into an aqueous medium, the dramatic decrease in solvent polarity can cause the compound to precipitate. Ensure the final DMSO concentration in your working solution remains high enough to maintain solubility, but low enough to avoid cellular toxicity (typically ≤0.5%). If precipitation occurs, you may need to lower the final this compound concentration or explore alternative formulation methods.
-
-
Possible Cause 2: The compound's solubility limit in the final medium was exceeded.
-
Solution: Every compound has a maximum solubility in a given solvent system. Attempting to create a working solution above this limit will inevitably lead to precipitation. It is recommended to perform a solubility test by preparing serial dilutions to determine the practical working concentration range in your specific aqueous medium before conducting a large-scale experiment.
-
-
Possible Cause 3: pH of the aqueous medium.
Quantitative Data: Solubility & Formulations
The following tables summarize solubility data and formulation strategies for this compound, compiled from various sources.
Table 1: this compound Solubility in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | 60-65 mg/mL (184-200 mM) | Fresh, anhydrous DMSO is recommended. Sonication can aid dissolution.[3][4] |
| Ethanol | 21 mg/mL (~64 mM) | |
| Water | Insoluble |
Table 2: Example Formulations for In Vivo Studies
| Study Type | Vehicle Composition | Achieved Concentration | Reference |
| Oral Gavage (Suspension) | Gelatine/saline (7.5%/0.62% in water) | Not specified | [1] |
| Intravenous (Rat) | 30% N-methyl-pyrollidone (NMP) / 70% Saline | Not specified | [1] |
| Intravenous (Monkey) | Cyclodextrin solution | Not specified | [1] |
| General In Vivo (Clear Solution) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1][11] |
| General In Vivo (Suspension) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | [1][11] |
| General In Vivo (Clear Solution) | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Prepare Primary Stock Solution (e.g., 50 mM in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve a 50 mM concentration. (this compound MW: 325.77 g/mol ).
-
Vortex thoroughly. If needed, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[3]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]
-
-
Prepare Intermediate Dilutions (if necessary):
-
For creating a range of concentrations, it is best practice to perform serial dilutions from the primary stock using DMSO. This maintains a consistent solvent environment for each dilution step.
-
-
Prepare Final Working Solution:
-
Pre-warm your final aqueous solution (e.g., cell culture medium, assay buffer) to the experimental temperature (e.g., 37°C).
-
Add a small volume of the appropriate stock solution to the pre-warmed medium while vortexing or swirling gently. Crucially, the stock solution should be added to the aqueous medium, not the other way around.
-
Ensure the final DMSO concentration does not exceed a level toxic to your experimental system (e.g., <0.5%).
-
Visually inspect the final working solution for any signs of precipitation. If cloudiness appears, the solubility limit has been exceeded. Use the solution immediately after preparation.
-
Protocol 2: Preparation of an Oral Formulation for Animal Studies (Clear Solution)
This protocol is based on a common vehicle for poorly soluble compounds.[1][11]
-
Prepare the Vehicle:
-
In a sterile container, combine the solvents in the following order:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mix thoroughly until a homogenous solution is formed.
-
-
Prepare this compound Stock:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
-
Final Formulation:
-
Add 10% volume of the this compound DMSO stock to the prepared vehicle (from step 1). For example, to make 1 mL of the final formulation, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the vehicle.
-
Vortex thoroughly until a clear solution is obtained. This will yield a final drug concentration of 2.5 mg/mL.
-
Administer immediately after preparation.
-
Visualizations
Caption: this compound acts as a NAM to inhibit mGluR5 signaling.
Caption: A workflow for diagnosing and solving solubility issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GluR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Basimglurant Clinical Trials: A Technical Support Guide on Adverse Events
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the common adverse events observed during clinical trials of Basimglurant. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues and provide clarity on the safety profile of this mGlu5 negative allosteric modulator.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events reported in clinical trials of this compound for Major Depressive Disorder (MDD)?
In a phase 2b, double-blind, randomized clinical trial (NCT01437657) investigating this compound as an adjunctive therapy for MDD, the most frequently reported adverse event was dizziness. The incidence of dizziness was found to be dose-dependent. Other common adverse events included nausea, fatigue, and headache.
Q2: Were there any significant adverse events observed in the clinical trials of this compound for Fragile X Syndrome?
Yes, in a 12-week, double-blind, parallel-group study involving adolescents and adults with Fragile X Syndrome (NCT01750957), a higher incidence of psychiatric disorders was reported in patients treated with this compound compared to placebo.[1][2][3] This included cases of hallucinations and psychosis.[1][2][3] The most common adverse events overall in this trial were vomiting, nasopharyngitis, and headache.[4] Discontinuations due to psychiatric adverse events were more frequent in the this compound groups.[4] In a separate study in pediatric patients with Fragile X Syndrome, aggression was observed more frequently in the this compound arms compared to placebo.[5]
Q3: What is the known safety profile of this compound in clinical trials for Trigeminal Neuralgia?
Clinical trials for this compound in the treatment of Trigeminal Neuralgia have reported that the drug is generally well-tolerated and has a favorable safety profile.[6][7][8][9][10] However, specific quantitative data on the incidence of adverse events from these ongoing trials are not as readily available as for the MDD and Fragile X Syndrome studies.
Troubleshooting Guide
Issue: A researcher observes unexpected psychiatric symptoms in a preclinical model or early-stage clinical trial with an mGlu5 modulator.
Troubleshooting Steps:
-
Review existing clinical trial data: As observed in the this compound trial for Fragile X Syndrome, psychiatric adverse events, including hallucinations and psychosis, have been reported.[1][2][3] This suggests a potential class effect for mGlu5 negative allosteric modulators that warrants careful monitoring.
-
Assess patient population: The neurodevelopmental context of Fragile X Syndrome may predispose individuals to certain neuropsychiatric effects when glutamatergic signaling is modulated. Consider the underlying pathophysiology of the population being studied.
-
Monitor closely: Implement robust monitoring for any changes in mood, behavior, and perception. Utilize standardized rating scales to quantify these changes systematically.
Issue: Dizziness is reported as a frequent adverse event in a study involving this compound.
Troubleshooting Steps:
-
Confirm dose-dependency: The clinical trial for MDD indicated a dose-dependent increase in the incidence of dizziness. Evaluate if the observed dizziness correlates with the dosage being administered.
-
Characterize the event: Document the onset, duration, and severity of the dizziness. In the MDD trial, dizziness was often reported as transient and of mild intensity.
-
Consider pharmacokinetic profile: The timing of the dizziness in relation to drug administration may provide insights into its relationship with peak plasma concentrations.
Data Presentation: Summary of Common Adverse Events
The following tables summarize the common adverse events with an incidence of 5% or greater in the this compound clinical trial for Major Depressive Disorder (NCT01437657) and the most common adverse events reported in a pediatric Fragile X Syndrome study.
Table 1: Adverse Events with an Incidence of ≥5% in any Treatment Arm (MDD Trial - NCT01437657)
| Adverse Event | Placebo (N=110) % | This compound 0.5 mg (N=111) % | This compound 1.5 mg (N=112) % |
| Dizziness | 5.5 | 8.1 | 23.2 |
| Nausea | 6.4 | 7.2 | 8.0 |
| Headache | 10.9 | 8.1 | 7.1 |
| Fatigue | 4.5 | 5.4 | 6.3 |
| Somnolence | 3.6 | 4.5 | 5.4 |
| Diarrhea | 6.4 | 2.7 | 2.7 |
| Dry Mouth | 3.6 | 4.5 | 1.8 |
| Insomnia | 4.5 | 2.7 | 3.6 |
Data adapted from a phase 2b, double-blind, randomized clinical trial of this compound as adjunctive therapy for Major Depression.
Table 2: Most Common Adverse Events (Pediatric Fragile X Syndrome Trial)
| Adverse Event | Placebo (N=17) | This compound Dose A (N=15) | This compound Dose B (N=15) |
| Upper Respiratory Tract Infection | More frequent in placebo | Less frequent | Less frequent |
| Aggression | Less frequent | More frequent | More frequent |
| Vomiting | Similar across arms | Similar across arms | Similar across arms |
| Headache | More frequent in placebo | Less frequent | Less frequent |
| Pyrexia | Similar across arms | Similar across arms | Similar across arms |
Data derived from a phase IIa, randomized, double-blind, parallel-arm, 12-week study in children aged 5 to 13 years with Fragile X Syndrome.[5] Note: Exact percentages were not provided in the source.
Experimental Protocols
Methodology for Monitoring and Reporting Adverse Events
While specific, detailed protocols for each this compound trial are proprietary, the general methodology for monitoring and reporting adverse events in such clinical trials follows standardized industry practices.
-
Systematic Collection: Adverse events (AEs) are systematically collected at each study visit through open-ended questioning of the study participants and, when appropriate, their caregivers.
-
Standardized Terminology: AEs are coded using the Medical Dictionary for Regulatory Activities (MedDRA).
-
Severity Grading: The severity of AEs is typically graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The grades are generally defined as:
-
Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.
-
Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).
-
Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.
-
Grade 4: Life-threatening consequences; urgent intervention indicated.
-
Grade 5: Death related to AE.
-
-
Causality Assessment: The investigator assesses the relationship between the study drug and the occurrence of each AE.
-
Reporting of Serious Adverse Events (SAEs): Any AE that is serious (results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect) is required to be reported to the sponsor by the investigator within 24 hours of their awareness of the event.
Mandatory Visualization
Signaling Pathway of mGlu5 and the Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of the metabotropic glutamate receptor 5 (mGlu5) and how this compound, as a negative allosteric modulator (NAM), inhibits this pathway. Glutamate binding to the mGlu5 receptor typically activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling cascades involving IP3 and DAG, which result in the release of intracellular calcium and activation of Protein Kinase C (PKC). This compound binds to an allosteric site on the mGlu5 receptor, changing its conformation and thereby reducing the affinity and/or efficacy of glutamate binding, which in turn dampens the entire downstream signaling cascade.
References
- 1. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2015 International Meeting for Autism Research: Effect of Two Doses of this compound on Behavioral Symptoms in Adolescent and Adult Patients with Fragile X Syndrome; Results from Fragxis, a Double-Blind, Placebo Controlled Study [imfar.confex.com]
- 5. 2015 International Meeting for Autism Research: Safety and Exploratory Efficacy of this compound in Pediatric Patients with Fragile X Syndrome: A Randomized, Double-Blind, Placebo-Controlled Study [imfar.confex.com]
- 6. This compound for Trigeminal Neuralgia · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. An Efficacy and Safety Study of this compound (NOE-101) in Patients With Trigeminal Neuralgia. | MedPath [trial.medpath.com]
- 9. An Efficacy and Safety Study of this compound (NOE-101) in Patients With Trigeminal Neuralgia. | Clinical Research Trial Listing ( Trigeminal Neuralgia ) ( NCT05217628 ) [trialx.com]
- 10. An Efficacy and Safety Study of this compound (NOE-101) in Patients With Trigeminal Neuralgia. | Clinical Research Trial Listing [centerwatch.com]
Technical Support Center: Basimglurant Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Basimglurant (also known as RG7090 or RO4917523) in preclinical models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected antidepressant-like or anxiolytic-like effects of this compound in our rodent models. What could be the issue?
A1: Several factors could contribute to a lack of efficacy in behavioral models:
-
Dosing and Administration: this compound has a long half-life in preclinical species (approximately 7 hours in rats and 20 hours in monkeys).[1] Ensure your dosing regimen is appropriate to achieve and maintain therapeutic concentrations. For acute studies, consider the time to maximum plasma concentration. For chronic studies, once-daily administration is likely sufficient.
-
Animal Model: The choice of behavioral model is critical. This compound has shown efficacy in models such as the forced swim test and the Vogel conflict drinking test.[2][3] The response can be model-dependent.
-
Metabolism: Ensure the formulation and route of administration are appropriate for the species being studied. Oral bioavailability is approximately 50% in rats and monkeys.[1]
-
On-Target Engagement: Confirm that the doses used are sufficient to engage the mGluR5 target in the brain.
Q2: We observed a significant increase in dopamine levels in the nucleus accumbens after this compound administration. Is this a known off-target effect?
A2: Yes, a moderate increase in accumbal dopamine is a known in vivo effect of this compound.[4] However, this is not considered a direct off-target effect in the classical sense of binding to dopamine transporters or receptors. This compound shows no significant activity at monoamine reuptake transporters.[2][4] The current hypothesis is that this effect is indirect, possibly due to the modulation of GABAergic interneurons or complex interactions within receptor heteromers in the striatum.[5]
Q3: Does this compound interact with other neurotransmitter systems?
A3: Preclinical studies indicate that this compound is highly selective for the mGluR5 receptor.[4][6] In microdialysis studies, it did not affect the levels of other monoamines, such as serotonin and norepinephrine, in the frontal cortex or nucleus accumbens.[4] An extensive off-target screening panel also showed a very clean profile (see Data Table 1).
Q4: Are there any known safety liabilities or adverse effects of this compound in preclinical models?
A4: this compound has demonstrated a favorable preclinical safety profile.[3][4] The most notable adverse event reported in human clinical trials was dizziness.[7] While the direct preclinical correlate is not fully established, it is a factor to consider in behavioral assessments. In a phase 2 trial for Fragile X Syndrome, a higher incidence of psychiatric adverse events, including hallucinations or psychosis, was observed in the this compound group compared to placebo.[8] Researchers should be mindful of potential behavioral phenotypes that might relate to these clinical findings.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Phenotypes
-
Problem: Animals treated with this compound exhibit unexpected behaviors not typically associated with antidepressant or anxiolytic effects (e.g., hyperactivity, stereotypy).
-
Possible Causes & Solutions:
-
Dose-Related Effects: The observed behavior might be due to an excessive dose. Review the literature for established efficacious dose ranges in your specific model and species. Consider performing a dose-response study.
-
Dopamine-Related Behaviors: The moderate increase in accumbal dopamine could potentially manifest as altered locomotor activity or other dopamine-related behaviors, especially at higher doses. It may be useful to co-administer a dopamine receptor antagonist as a tool to investigate if the observed behavior is dopamine-mediated.
-
Sleep-Wake Cycle Alterations: this compound has wake-promoting effects.[4] The timing of your behavioral testing relative to drug administration could influence the results. Consider this in your experimental design.
-
Issue 2: Inconsistent Results in In Vitro Assays
-
Problem: Variability in measuring the potency (IC50) of this compound in in vitro mGluR5 functional assays.
-
Possible Causes & Solutions:
-
Assay Conditions: this compound is a negative allosteric modulator (NAM). Its potency will be dependent on the concentration of the orthosteric agonist (e.g., glutamate, quisqualate) used in the assay. Ensure the agonist concentration is consistent and ideally at its EC50 or below for optimal sensitivity in detecting NAM activity.
-
Cell Line and Receptor Expression: The level of mGluR5 expression in your cell line can influence the observed potency. Use a stable, well-characterized cell line.
-
Compound Solubility: Ensure this compound is fully solubilized in your assay buffer. Poor solubility can lead to artificially low potency.
-
Quantitative Data Summary
Table 1: Off-Target Selectivity Profile of this compound
| Target Class | Specific Target | % Inhibition at 10 µM or IC50/Ki |
| GPCRs | Adenosine A1 | < 25% |
| Adrenergic α1 | < 25% | |
| Adrenergic α2 | < 25% | |
| Adrenergic β1 | < 25% | |
| Cannabinoid CB1 | < 25% | |
| Dopamine D1 | < 25% | |
| Dopamine D2 | < 25% | |
| Histamine H1 | < 25% | |
| Muscarinic M1 | < 25% | |
| Serotonin 5-HT1A | < 25% | |
| Serotonin 5-HT2A | < 25% | |
| Ion Channels | Calcium Channel (L-type) | < 25% |
| hERG | > 10 µM (IC50) | |
| Sodium Channel (Site 2) | < 25% | |
| Transporters | Dopamine Transporter (DAT) | < 25% |
| Norepinephrine Transporter (NET) | < 25% | |
| Serotonin Transporter (SERT) | < 25% | |
| Enzymes | Monoamine Oxidase A (MAO-A) | < 25% |
| Monoamine Oxidase B (MAO-B) | < 25% |
Data summarized from Lindemann et al., 2015.
Table 2: Effect of this compound on Extracellular Neurotransmitter Levels
| Brain Region | Neurotransmitter | Dose (mg/kg, p.o.) | % Change from Baseline (Peak Effect) | Preclinical Species |
| Nucleus Accumbens | Dopamine | 10 | ~150% | Rat |
| Nucleus Accumbens | Serotonin | 10 | No significant change | Rat |
| Nucleus Accumbens | Norepinephrine | 10 | No significant change | Rat |
| Frontal Cortex | Dopamine | 10 | No significant change | Rat |
| Frontal Cortex | Serotonin | 10 | No significant change | Rat |
| Frontal Cortex | Norepinephrine | 10 | No significant change | Rat |
Data summarized from Lindemann et al., 2015.
Experimental Protocols
Key Experiment 1: In Vivo Microdialysis for Neurotransmitter Levels
-
Objective: To measure the effect of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in the nucleus accumbens and frontal cortex of freely moving rats.
-
Methodology:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Surgery: Rats are anesthetized, and guide cannulae are stereotaxically implanted targeting the nucleus accumbens and medial prefrontal cortex. Animals are allowed to recover for 5-7 days.
-
Microdialysis: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Sample Collection: After a stabilization period, dialysate samples are collected every 20 minutes into vials containing an antioxidant.
-
Drug Administration: After establishing a stable baseline, this compound or vehicle is administered (e.g., orally).
-
Analysis: Neurotransmitter levels in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Neurotransmitter concentrations are expressed as a percentage of the average baseline levels.
-
Key Experiment 2: Off-Target Binding and Enzyme Assays
-
Objective: To assess the selectivity of this compound by screening it against a panel of receptors, ion channels, transporters, and enzymes.
-
Methodology:
-
Assay Panel: A broad panel of targets is selected (e.g., from a commercial provider like Eurofins SafetyScreen or internally developed assays).
-
Binding Assays: For receptors and transporters, radioligand binding assays are typically used. This involves incubating membranes from cells expressing the target with a specific radioligand in the presence and absence of this compound (typically at a concentration of 10 µM for initial screening). The amount of radioligand binding is measured, and the percent inhibition by this compound is calculated.
-
Enzyme Assays: For enzymes, the effect of this compound on the catalytic activity is measured. This typically involves incubating the purified enzyme with its substrate in the presence and absence of this compound and measuring the formation of the product.
-
Functional Assays: For ion channels (e.g., hERG), patch-clamp electrophysiology is used to measure the effect of this compound on ion currents in cells expressing the channel.
-
Data Analysis: Results are expressed as percent inhibition at a single high concentration or as IC50/Ki values if a dose-response curve is generated.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The rotational model and microdialysis: Significance for dopamine signalling, clinical studies, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Basimglurant Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Basimglurant dosage and minimizing side effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] By binding to an allosteric site on the mGluR5, it reduces the receptor's response to glutamate. This modulation of the glutamatergic system is the basis for its investigation in treating conditions like treatment-resistant depression and Fragile X syndrome.[1][3]
Q2: What are the most commonly reported side effects of this compound in clinical trials?
A2: The most frequently reported side effect is dizziness.[3][4][5] Psychiatric adverse events, including hallucinations and psychosis, have also been reported and occurred at a higher incidence in patients treated with this compound compared to placebo in some studies.[6][7]
Q3: Is there a known dose-dependent relationship for the side effects of this compound?
A3: Yes, a clear dose-dependent relationship has been established for dizziness.[4] Higher doses of this compound are associated with a higher incidence of dizziness. For psychiatric side effects, while a higher incidence was noted in treatment groups, specific dose-dependent quantitative data is not as clearly detailed in published literature.[6][7]
Q4: What are the key pharmacokinetic properties of this compound to consider in experimental design?
A4: this compound has shown good oral bioavailability and a long half-life in preclinical studies, which supports once-daily dosing.[1][2] It is important to note that factors such as gender and smoking status can affect the clearance of the drug, with clearance being higher in males and smokers.[4]
Troubleshooting Guides
Issue: High Incidence of Dizziness Observed in an Experimental Cohort
Possible Cause 1: Dosage is too high.
-
Troubleshooting Step: Review the current dosage and consider a dose reduction. Clinical data indicates a significant increase in dizziness at 1.5 mg compared to 0.5 mg.[4] A titration strategy, starting with a lower dose and gradually increasing, may also be beneficial.[4]
Possible Cause 2: Patient population characteristics.
-
Troubleshooting Step: Analyze the demographics of your cohort. Studies have shown a higher incidence of dizziness in females.[4] Consider if this is a contributing factor in your observations.
Possible Cause 3: Concomitant medications.
-
Troubleshooting Step: Review all concomitant medications for potential drug-drug interactions that could potentiate dizziness.
Issue: Observation of Psychiatric Adverse Events (e.g., Hallucinations, Agitation)
Possible Cause 1: On-target effect of mGluR5 modulation.
-
Troubleshooting Step: This may be a direct consequence of this compound's mechanism of action. Immediate dose reduction or discontinuation should be considered for any subject exhibiting severe psychiatric side effects. Careful monitoring using standardized psychiatric assessment scales is crucial.
Possible Cause 2: Subject susceptibility.
-
Troubleshooting Step: Pre-screening subjects for a history of psychiatric disorders is a critical step in clinical trials of mGluR5 modulators.[8] If such events are observed, a thorough psychiatric evaluation of the affected subject is warranted.
Data Presentation
Table 1: Incidence of Dizziness by this compound Dosage
| Dosage | Incidence of Dizziness | Gender-Specific Incidence (Female) | Gender-Specific Incidence (Male) |
| Placebo | 6% | N/A | N/A |
| 0.5 mg | 9% | 3 out of 5 patients who reported dizziness | 0 out of 5 patients who reported dizziness |
| 1.5 mg | 24% | 20 out of 26 patients who reported dizziness | 6 out of 26 patients who reported dizziness |
Data extracted from a population pharmacokinetic and exposure-dizziness modeling study.[4]
Table 2: Overview of Psychiatric Adverse Events
| Adverse Event Category | Observation | Specific Events Reported | Quantitative Data by Dose |
| Psychiatric Disorders | Higher incidence in this compound-treated groups compared to placebo in the Fragile X syndrome trial.[6][7] | Hallucinations, Psychosis, Agitation.[6][7][8] | Specific quantitative breakdown by dosage (0.5 mg vs. 1.5 mg) is not available in the reviewed literature. Three patients in total were reported to have experienced hallucinations or psychosis in the Fragile X trial.[6][7] |
Experimental Protocols
Protocol: Assessment of Dizziness
-
Baseline Assessment: Before initiation of this compound, a thorough medical history should be taken to document any pre-existing dizziness or vestibular conditions.
-
Patient-Reported Outcomes: Utilize a standardized questionnaire to be completed by the subjects at regular intervals (e.g., daily for the first week, then weekly). The questionnaire should include questions about the presence, severity (e.g., on a scale of 1-10), duration, and impact on daily activities of any dizziness.
-
Clinical Assessment: At each study visit, clinicians should directly ask non-leading questions about dizziness (e.g., "Have you felt lightheaded or as if the room was spinning?").
-
Objective Testing (Optional): For a more in-depth investigation, consider objective tests such as the Dix-Hallpike maneuver or assessment of gait and balance.
Protocol: Monitoring for Psychiatric Adverse Events
-
Baseline Psychiatric Evaluation: Conduct a comprehensive psychiatric history and a baseline assessment using a standardized scale such as the Anxiety, Depression, and Mood Scale (ADAMS) or the Montgomery-Åsberg Depression Rating Scale (MADRS), depending on the study population.[3][6]
-
Ongoing Monitoring: At each study visit, the investigator should proactively inquire about mood changes, unusual thoughts or perceptions, and any signs of agitation or psychosis.
-
Standardized Scales: Administer the ADAMS or MADRS at regular intervals throughout the study to track any changes from baseline.
-
Caregiver/Observer Reports: In populations where self-reporting may be unreliable (e.g., Fragile X syndrome), obtain reports from a caregiver or observer using a structured questionnaire.
-
Follow-up on Positive Findings: Any report of a significant psychiatric adverse event should trigger a more detailed psychiatric evaluation by a qualified professional.
Mandatory Visualizations
Caption: this compound's inhibitory effect on the mGluR5 signaling pathway.
Caption: Experimental workflow for monitoring this compound side effects.
Caption: Relationship between this compound dosage and side effect profile.
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CNS Trial Failures: Using the Fragile X Syndrome-mGluR5 drug target to highlight the complexities of translating preclinical discoveries into human trials - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in translating Basimglurant preclinical data to humans
This technical support center provides researchers, scientists, and drug development professionals with information regarding the challenges encountered in translating preclinical data for Basimglurant to human clinical trials. The content is structured to address specific issues and questions that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RG7090 or RO4917523) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different (allosteric) site on the receptor. This binding changes the receptor's conformation, reducing its response to glutamate. The primary mechanism involves inhibiting mGluR5 function to modulate glutamatergic neurotransmission, which is implicated in various neurological and psychiatric disorders.[1]
Q2: What is the mGluR5 signaling pathway targeted by this compound?
mGluR5 is a G-protein-coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gq/11 G-proteins.[4] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][6] This pathway is crucial for regulating synaptic plasticity and neuronal excitability.[4][7] this compound negatively modulates this pathway, thereby dampening the downstream effects of mGluR5 activation.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guides
Problem 1: Promising preclinical data in animal models of Fragile X Syndrome (FXS) and Major Depressive Disorder (MDD) did not translate to human efficacy.
Background: Preclinical studies, particularly in Fmr1 knockout (KO) mice which model FXS, showed that mGluR5 NAMs could correct a wide range of phenotypes.[8][9][10] For instance, this compound demonstrated antidepressant-like properties in animal models like the forced swim test.[3][11] However, Phase 2 clinical trials in humans with FXS and MDD failed to show a significant improvement over placebo on their primary endpoints.[8][9][12]
Potential Causes & Troubleshooting:
-
Species-Specific Pharmacokinetics: There are significant differences in how this compound is absorbed, distributed, metabolized, and excreted across species.[13] Preclinical studies in rats and monkeys showed a shorter half-life compared to what was later observed in humans.[2] Such pharmacokinetic discrepancies can lead to different exposure levels and dosing requirements, complicating the translation of effective doses from animals to humans.[14]
-
Flaws in Preclinical Models: Animal models, while valuable, often fail to fully replicate the complexity of human CNS disorders.[15][16][17] The Fmr1 KO mouse, a key model for FXS, does not exhibit all the symptoms of the human syndrome.[18][19][20] Similarly, behavioral tests for depression in rodents may not accurately capture the multifaceted nature of MDD in humans.[17] The failure to translate suggests these models may have poor predictive validity for clinical efficacy.[21][22]
-
Clinical Trial Design and Placebo Effect: The clinical trials for this compound in MDD were marked by a high placebo response rate, making it difficult to discern the true efficacy of the drug.[12][23] This is a common challenge in CNS drug development.[15] Furthermore, the heterogeneity of patient populations in CNS disorders can obscure treatment effects that might be present in specific subgroups.[24]
Data Summary: Preclinical vs. Clinical Outcomes
| Indication | Preclinical Model | Key Preclinical Finding | Human Trial | Primary Outcome | Result |
| Fragile X Syndrome (FXS) | Fmr1 Knockout Mice | Rescue of a broad range of FXS-related phenotypes.[8][9][25] | Phase 2 (FragXis Study) | Change in Anxiety Depression and Mood Scale (ADAMS) total score.[8][25] | No significant improvement over placebo.[8][9][10] |
| Major Depressive Disorder (MDD) | Rodent Forced Swim Test & Anhedonia Models | Reduced depressive-like symptoms and normalized anhedonia.[3] | Phase 2b | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) score (clinician-rated).[26][27] | No significant difference from placebo on primary outcome; some effect on secondary patient-rated measures.[23][26] |
Data Summary: Comparative Pharmacokinetics
| Species | Terminal Half-Life | Oral Bioavailability | Plasma Protein Binding | Key Reference(s) |
| Rat | ~7 hours | ~50% | 98-99% | [2] |
| Monkey | ~20 hours | ~50% | 98-99% | [2] |
| Human | ~49 hours (male), ~107 hours (female) | Good oral availability | Not specified | [28] |
Problem 2: Designing a robust experimental plan to bridge the preclinical-clinical gap for a novel mGluR5 modulator.
For researchers working on new mGluR5 modulators, the this compound case provides critical lessons. A successful translational strategy requires careful planning from the earliest stages of development.
Workflow for Improved Translational Success:
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of mGluR5 induces rapid and long-lasting protein kinase D phosphorylation in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - [medicinesresources.nhs.uk]
- 13. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. What are the challenges of developing CNS-active drugs? [synapse.patsnap.com]
- 16. simbecorion.com [simbecorion.com]
- 17. Some Reasons Why Preclinical Studies of Psychiatric Disorders Fail to Translate: What Can Be Rescued from the Misunderstanding and Misuse of Animal 'Models'? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Animal Models for Understanding FMRP Functions and FXS Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse models of fragile X-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Of Men and Mice: Modeling the Fragile X Syndrome [frontiersin.org]
- 21. A28 Challenges In Cns Drug Development | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 22. d-nb.info [d-nb.info]
- 23. medscape.com [medscape.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. 2015 International Meeting for Autism Research: Effect of Two Doses of this compound on Behavioral Symptoms in Adolescent and Adult Patients with Fragile X Syndrome; Results from Fragxis, a Double-Blind, Placebo Controlled Study [imfar.confex.com]
- 26. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Population Pharmacokinetic and Exposure–dizziness Modeling for a Metabotropic Glutamate Receptor Subtype 5 Negative Allosteric Modulator in Major Depressive Disorder Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Basimglurant in Fragile X Syndrome Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information and troubleshooting guidance regarding the clinical trials of Basimglurant for the treatment of Fragile X syndrome (FXS). The content is structured to address specific issues and questions that may arise during experimental design and data interpretation in this area of research.
Frequently Asked Questions (FAQs)
Q1: What was the scientific rationale for testing this compound in Fragile X syndrome?
A1: The primary rationale was the "mGluR theory of Fragile X".[1] This theory posits that the absence of the Fragile X Mental Retardation Protein (FMRP) leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5).[1][2] This overactivation of mGluR5 results in excessive protein synthesis and altered synaptic plasticity, which are believed to underlie many of the cognitive and behavioral symptoms of FXS.[1][2] this compound is a negative allosteric modulator (NAM) of mGluR5, meaning it inhibits the receptor's activity.[3] Preclinical studies in Fmr1 knockout (KO) mice, an animal model of FXS, showed that treatment with mGluR5 antagonists could reverse various FXS-like phenotypes.[3][4]
Q2: Why did the this compound clinical trials for Fragile X syndrome fail?
A2: The Phase 2 clinical trial of this compound in adolescents and adults with Fragile X syndrome, known as the FragXis study, failed to meet its primary efficacy endpoint.[4][5] Specifically, this compound did not demonstrate a statistically significant improvement in behavioral symptoms compared to placebo, as measured by the Anxiety Depression and Mood Scale (ADAMS) total score.[4][5] In fact, the lower dose of 0.5 mg was found to be inferior to placebo.[4][5]
Q3: Were there any safety concerns with this compound in the Fragile X syndrome trial?
A3: While this compound was generally well-tolerated, a higher incidence of psychiatric adverse events was reported in patients receiving the drug compared to placebo.[4][5] These events included instances of hallucinations or psychosis in a small number of patients.[4][5]
Q4: What are the broader implications of the this compound trial failure for the mGluR theory of Fragile X?
A4: The failure of this compound, along with other mGluR5 antagonists like Mavoglurant, has led to a re-evaluation of the translatability of the mGluR theory from preclinical models to human patients.[6] While the preclinical data was robust, the lack of efficacy in clinical trials suggests several possibilities: the therapeutic window for mGluR5 modulation may be in early development, the outcome measures used in the trials may not have been sensitive enough to detect subtle changes, or the pathophysiology of FXS in humans is more complex than initially modeled.[6][7] There is also evidence from preclinical studies suggesting the development of tolerance to mGluR5 antagonists with chronic dosing.
Troubleshooting Guide
This guide is intended to help researchers troubleshoot potential issues when designing experiments based on the mGluR5 hypothesis for Fragile X syndrome.
| Issue | Potential Cause | Troubleshooting/Considerations |
| Lack of efficacy of an mGluR5 antagonist in a preclinical model. | Drug Tolerance: Chronic administration of mGluR5 antagonists may lead to the development of tolerance, diminishing the therapeutic effect over time. | - Incorporate acute and chronic dosing arms in your study design. - Evaluate molecular markers of receptor desensitization or pathway adaptation. |
| Timing of Intervention: The therapeutic window for mGluR5 modulation might be restricted to early neurodevelopmental stages. | - Test the compound at different developmental time points in your animal model. | |
| Outcome Measures: The selected behavioral assays may not be sensitive enough to detect the specific effects of the compound. | - Use a battery of behavioral tests that assess different domains affected in FXS (e.g., social interaction, repetitive behaviors, anxiety, cognition). - Ensure that the chosen assays have been validated in the specific animal model and strain being used. | |
| Discrepancy between preclinical efficacy and clinical trial failure. | Translational Gap: Differences in pharmacology, metabolism, and disease complexity between animal models and humans. | - Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to ensure adequate target engagement in the brain at the doses being tested. - Consider the heterogeneity of the patient population in clinical trials, which may obscure treatment effects. Stratification by biomarkers could be explored. |
| Placebo Effect: A significant placebo response was observed in the this compound trial, which can make it difficult to demonstrate the efficacy of the active drug.[6] | - In clinical trial design, consider strategies to minimize the placebo effect, such as more objective outcome measures and rater training. | |
| Unexpected adverse events in clinical trials. | Off-target Effects or Complex Pharmacology: The drug may have actions other than mGluR5 antagonism, or the consequences of mGluR5 inhibition may be more widespread than anticipated. | - Conduct thorough preclinical safety pharmacology studies. - In clinical trials, carefully monitor for and document all adverse events, particularly neuropsychiatric symptoms. |
Quantitative Data Summary
The following tables summarize the key quantitative data from the Phase 2 FragXis clinical trial of this compound in Fragile X syndrome.
Table 1: Patient Demographics and Trial Design
| Parameter | Value | Reference |
| Number of Participants | 183 | [4] |
| Age Range | 14-50 years | [4] |
| Treatment Arms | Placebo, this compound 0.5 mg, this compound 1.5 mg | [4] |
| Trial Duration | 12 weeks | [4] |
| Primary Endpoint | Change from baseline in Anxiety Depression and Mood Scale (ADAMS) total score | [4] |
Table 2: Efficacy Results (Change from Baseline in ADAMS Total Score at Week 12)
| Treatment Group | Mean Change from Baseline (± SE) | p-value vs. Placebo | Reference |
| Placebo | -10.9 (± 1.4) | - | [4] |
| This compound 0.5 mg | -6.5 (± 1.4) | 0.03 (inferior to placebo) | [4] |
| This compound 1.5 mg | -8.9 (± 1.4) | 0.271 | [4] |
Table 3: Key Secondary Endpoints
| Endpoint | Result | Reference |
| Clinical Global Impression of Improvement (CGI-I) | No significant difference between this compound and placebo. | [4] |
| Aberrant Behavior Checklist (ABC) | No significant difference between this compound and placebo. | [4] |
| Social Responsiveness Scale (SRS) | No significant difference between this compound and placebo. | [4] |
Experimental Protocols
Preclinical Studies: Behavioral Assays in Fmr1 Knockout Mice
1. Rotarod Test for Motor Coordination and Learning
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Procedure:
-
Habituation: Mice are placed on the stationary rod for a brief period (e.g., 1 minute) to acclimate.
-
Testing: The rod begins to rotate at a slow speed (e.g., 4 rpm) and gradually accelerates to a maximum speed (e.g., 40 rpm) over a set time (e.g., 5 minutes).
-
Data Collection: The latency to fall from the rotating rod is recorded for each mouse. Multiple trials are conducted over several days to assess motor learning.
-
-
Rationale: This test assesses balance, coordination, and the ability to learn a motor task.
2. Marble Burying Test for Repetitive and Compulsive-like Behavior
-
Apparatus: A standard mouse cage with deep bedding and a set number of marbles (e.g., 20).
-
Procedure:
-
Setup: Marbles are evenly spaced on top of the bedding.
-
Testing: A mouse is placed in the cage and allowed to explore freely for a set duration (e.g., 30 minutes).
-
Data Collection: The number of marbles that are at least two-thirds buried in the bedding is counted.
-
-
Rationale: This test is used to model repetitive and anxiety-related behaviors.
3. Prepulse Inhibition (PPI) of Acoustic Startle for Sensorimotor Gating
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the startle response.
-
Procedure:
-
Habituation: The mouse is placed in the chamber for a brief period to acclimate to the background noise.
-
Testing: The mouse is exposed to a series of trials, some with a loud startling stimulus (pulse) alone, and others where the pulse is preceded by a weaker, non-startling stimulus (prepulse).
-
Data Collection: The startle response (whole-body flinch) is measured. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials.
-
-
Rationale: PPI is a measure of sensorimotor gating, the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in some neurodevelopmental disorders.
Clinical Trial: this compound FragXis Study
1. Study Design
-
A 12-week, randomized, double-blind, placebo-controlled, parallel-group study.[4]
2. Patient Population
-
183 male and female adolescents and adults (ages 14-50) with a confirmed diagnosis of Fragile X syndrome (full FMR1 gene mutation).[4]
3. Intervention
-
Participants were randomized to receive either placebo, this compound 0.5 mg, or this compound 1.5 mg, administered orally once daily.[4]
4. Primary Efficacy Endpoint
-
Anxiety Depression and Mood Scale (ADAMS): This is a 28-item informant-based rating scale designed to assess anxiety, depression, and mood symptoms in individuals with intellectual disabilities. A trained rater interviews the caregiver to score the frequency and severity of behaviors over the preceding month. The total score is the primary outcome measure.
5. Secondary Efficacy Endpoints
-
Clinical Global Impression of Improvement (CGI-I): A 7-point scale used by the clinician to rate the patient's overall improvement since the beginning of the trial.
-
Aberrant Behavior Checklist (ABC): An informant-based rating scale that assesses challenging behaviors in individuals with developmental disabilities across several subscales.
-
Social Responsiveness Scale (SRS): An informant-based questionnaire that measures the severity of autism spectrum symptoms.
Visualizations
Caption: The mGluR5 signaling pathway implicated in Fragile X syndrome.
Caption: Workflow of the this compound Phase 2 clinical trial in Fragile X syndrome.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. mmpc.org [mmpc.org]
- 4. Robust and replicable measurement for prepulse inhibition of the acoustic startle response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novopsych.com [novopsych.com]
- 6. Reduced mGluR5 Activity Modulates Mitochondrial Function | MDPI [mdpi.com]
- 7. Behavioral analysis of male and female Fmr1 knockout mice on C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding High Placebo Response in Basimglurant Depression Trials
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the complexities of the high placebo response observed in clinical trials of Basimglurant for major depressive disorder (MDD). The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed insights into experimental design and data interpretation.
Troubleshooting Guides
Issue: Difficulty in demonstrating this compound efficacy over placebo in MDD trials.
Possible Cause 1: High Placebo Response Masking Drug Effect
-
Troubleshooting Steps:
-
Re-evaluate Patient Population:
-
Analyze Study Design Elements:
-
Blinding and Expectancy: A lower probability of receiving a placebo (i.e., more active treatment arms) can increase the placebo response due to higher patient expectation.[3]
-
Visit Frequency: Increased interaction with clinical staff can contribute to non-specific therapeutic effects.[3][4]
-
Rater Training: Ensure centralized and rigorous training for clinicians rating scales like the Montgomery-Åsberg Depression Rating Scale (MADRS) to minimize variability.
-
-
Differentiate Between Clinician-Rated and Patient-Rated Outcomes: In the this compound Phase 2b trial, a discrepancy was observed where the 1.5 mg dose showed an antidepressant effect on patient-rated secondary endpoints but not on the primary clinician-rated MADRS.[5][6][7] This suggests a potential difference in how patients perceive their improvement versus a clinician's objective assessment.
-
Possible Cause 2: Suboptimal Dosing
-
Troubleshooting Steps:
-
Review Dose-Response Relationship: The Phase 2b trial tested 0.5 mg and 1.5 mg doses.[6] While the 1.5 mg dose showed some effect on secondary measures, it's possible the optimal therapeutic window was not fully explored.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Analyze plasma concentrations of this compound in relation to clinical outcomes to determine if a therapeutic exposure level was achieved and maintained.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as RG-7090 and RO-4917523) is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[8][9] As a NAM, it binds to a site on the mGluR5 receptor that is different from the glutamate binding site, and it reduces the receptor's response to glutamate.[10] The proposed antidepressant effect is thought to stem from the modulation of the glutamatergic system, which is implicated in the pathophysiology of depression.[11][12]
Q2: What were the key outcomes of the this compound Phase 2b depression trial (NCT01437657)?
A2: The Phase 2b trial was a six-week, randomized, double-blind, placebo-controlled study involving 333 adult patients with MDD who had an inadequate response to standard antidepressants.[5][6][13] The primary endpoint, the change from baseline in the clinician-rated MADRS score, was not met for either the 0.5 mg or 1.5 mg dose of this compound compared to placebo.[6][13] However, the 1.5 mg dose did show a statistically significant improvement on several secondary, patient-rated measures.[5][6][7]
Q3: Why was the placebo response so high in the this compound trial?
A3: The high placebo response in the this compound trial is a multifactorial issue commonly seen in depression studies.[13][14][15] Potential contributing factors include:
-
Patient Expectation: The hope of receiving a novel treatment can lead to significant symptom improvement.[3]
-
Natural Course of Illness: MDD can have a fluctuating course, and some patients may have improved spontaneously.[2]
-
Therapeutic Environment: The supportive and structured environment of a clinical trial, including regular contact with healthcare professionals, can have a therapeutic effect.[3][4]
-
Regression to the Mean: Patients are often enrolled in trials when their symptoms are at their peak; a natural subsiding of symptoms can be mistaken for a placebo effect.[2]
Q4: What are the implications of a high placebo response for future drug development in this area?
A4: A high placebo response makes it statistically more difficult to demonstrate the efficacy of a new drug.[1][14] This can lead to failed trials and may discourage further investment in novel antidepressant mechanisms.[3] Future trial designs may need to incorporate strategies to mitigate the placebo response, such as more stringent patient selection, centralized rating, and adaptive trial designs.
Data Presentation
Table 1: Summary of this compound Phase 2b Trial (NCT01437657) Primary Outcome
| Treatment Group | Mean Change from Baseline in Clinician-Rated MADRS Score | P-value vs. Placebo |
| Placebo | -14.6 | - |
| This compound 0.5 mg | -14.1 | .42 |
| This compound 1.5 mg | -16.1 | .42 |
Data sourced from Quiroz et al., 2016.[5][6]
Table 2: Summary of this compound Phase 2b Trial (NCT01437657) Key Secondary Outcomes (1.5 mg dose)
| Outcome Measure | This compound 1.5 mg Mean Change | Placebo Mean Change | P-value |
| Patient-Rated MADRS | -16.2 | -13.3 | .04 |
| Quick Inventory of Depressive Symptomatology-Self-Report | -7.5 | -5.8 | .009 |
Data sourced from Quiroz et al., 2016.[6]
Experimental Protocols
Protocol: Phase 2b, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of Adjunctive this compound in MDD (Based on NCT01437657)
-
Objective: To evaluate the efficacy and safety of two fixed doses of this compound modified-release (MR) as an adjunctive therapy to an ongoing antidepressant (SSRI or SNRI) in patients with MDD who have had an inadequate response to treatment.
-
Study Population: 333 adult patients with a DSM-IV-TR diagnosis of MDD.[6]
-
Inclusion Criteria: Patients with an inadequate response to one to three adequate courses of antidepressant treatment.[5]
-
Study Arms:
-
Placebo once daily
-
This compound 0.5 mg MR once daily
-
This compound 1.5 mg MR once daily
-
-
Primary Outcome Measure: Mean change from baseline to week 6 in the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[6]
-
Secondary Outcome Measures: Included patient-rated MADRS, Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR16), Clinical Global Impression-Severity (CGI-S), and Clinical Global Impression-Improvement (CGI-I).[6]
Visualizations
Caption: this compound's mechanism as an mGluR5 negative allosteric modulator.
Caption: Workflow of the this compound Phase 2b clinical trial for MDD.
Caption: Factors contributing to the high placebo response in depression trials.
References
- 1. Is High Placebo Response Really a Problem in Depression Trials? A Critical Re-analysis of Depression Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Factors contributing to the increasing placebo response in antidepressant trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increasing placebo response in antipsychotic trials: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Agent Falls Short of Expectations for Major Depression [medscape.com]
- 6. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental medication treatment approaches for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - [medicinesresources.nhs.uk]
- 14. scispace.com [scispace.com]
- 15. Placebo response in studies of major depression: variable, substantial, and growing. | Semantic Scholar [semanticscholar.org]
Basimglurant Drug-Drug Interaction Potential: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug-drug interaction (DDI) potential of basimglurant. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound?
This compound is cleared through oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2] While initial assessments suggested a primary role for CYP3A4/5, more detailed in vitro and in vivo studies have demonstrated that at clinically relevant concentrations, CYP1A2 is the predominant enzyme responsible for its metabolism.[1][2] The relative contribution of these enzymes is estimated to be approximately 70% by CYP1A2 and 30% by CYP3A4/5.[1][2]
Q2: What is the likelihood of a clinically significant drug-drug interaction when this compound is co-administered with a strong CYP3A4/5 inhibitor?
The potential for a clinically significant DDI with strong CYP3A4/5 inhibitors is low. A clinical study involving the co-administration of this compound with ketoconazole, a potent CYP3A4/5 inhibitor, resulted in only a modest 1.24-fold increase in the area under the curve (AUC) of this compound.[1][2] This is contrary to what would be expected if CYP3A4/5 were the dominant metabolic pathway.
Q3: Should I be concerned about co-administering this compound with a CYP1A2 inhibitor?
Yes, caution is warranted when this compound is co-administered with a CYP1A2 inhibitor. A clinical DDI study with fluvoxamine, a known CYP1A2 inhibitor, led to a 1.60-fold increase in the AUC of this compound.[1][2] This confirms the significant role of CYP1A2 in this compound's clearance and suggests a moderate potential for DDIs with inhibitors of this enzyme.
Q4: How does induction of CYP3A4 affect the pharmacokinetics of this compound?
Co-administration with a CYP3A4 inducer can decrease the systemic exposure of this compound. A clinical study with carbamazepine, a CYP3A4 inducer, resulted in a 31% reduction in the AUC of this compound (AUC ratio of 0.69).[1][2]
Q5: What type of enzyme kinetics does this compound metabolism follow?
The metabolism of this compound exhibits enzyme-dependent kinetics. The metabolism mediated by CYP1A2 follows standard Michaelis-Menten kinetics.[1][2] In contrast, the metabolism by CYP3A4 and CYP3A5 follows sigmoidal (non-Michaelis-Menten) kinetics.[1][2] This complex kinetic profile explains the changing contributions of different enzymes at varying substrate concentrations.[1][2]
Troubleshooting Experimental Discrepancies
Issue: My in vitro results using human liver microsomes (HLMs) at high this compound concentrations suggest CYP3A4/5 is the dominant metabolizing enzyme, which contradicts clinical findings.
Explanation: This is an expected observation due to the non-Michaelis-Menten kinetics of CYP3A4/5 in this compound metabolism.[1][2] At higher, non-clinical concentrations, the contribution of CYP3A4/5 becomes more pronounced. Clinical DDI studies, which reflect the drug's behavior at therapeutic concentrations, have confirmed that CYP1A2 is the primary contributor to its clearance in vivo.[1][2]
Recommendation: When conducting in vitro experiments to predict in vivo outcomes for this compound, it is crucial to use a range of substrate concentrations that includes clinically relevant levels.
Summary of Clinical Drug-Drug Interaction Studies
| Interacting Drug | CYP Enzyme Affected | Effect on this compound AUC | Fold Change in AUC |
| Ketoconazole | CYP3A4/5 Inhibitor | Increased | 1.24 |
| Fluvoxamine | CYP1A2 Inhibitor | Increased | 1.60 |
| Carbamazepine | CYP3A4 Inducer | Decreased | 0.69 |
Experimental Protocols
In Vitro Enzyme Phenotyping of this compound Metabolism
Objective: To identify the specific CYP enzymes responsible for this compound metabolism.
Methodology:
-
Incubation: Incubate this compound with pooled human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP1A2, CYP2C19, CYP3A4, CYP3A5).
-
Inhibitor Screening: In parallel incubations with HLMs, include selective chemical inhibitors for major CYP enzymes (e.g., α-naphthoflavone for CYP1A2, benzylphenobarbital for CYP2C19, and ketoconazole for CYP3A4/5).[1]
-
Analysis: Following incubation, quantify the formation of this compound metabolites using a validated LC-MS/MS method.
-
Data Interpretation: A significant reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP enzyme in this compound metabolism.
Visualizations
Caption: Workflow for assessing this compound's DDI potential.
Caption: Metabolic pathway of this compound.
References
Stability of Basimglurant in solution for long-term experiments
Welcome to the technical support center for Basimglurant. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in solution for long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and its stock solutions?
A: Proper storage is critical to maintain the integrity of this compound. As a powder, it is stable for up to 3 years when stored at -20°C.[1] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for 1 year.[1] For short-term use, some suppliers suggest that a solution stored at 4°C should be prepared fresh weekly.[2]
Q2: What is the recommended solvent for this compound?
A: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing this compound stock solutions for in vitro experiments.[1][2][3] this compound is reported to be insoluble in water.[3] It is crucial to use anhydrous, high-quality DMSO, as moisture can reduce the solubility and stability of the compound.[1][3]
Q3: My this compound solution precipitated after dilution in aqueous cell culture medium. What should I do?
A: Precipitation can occur when a concentrated DMSO stock is diluted into an aqueous buffer or medium. This is a common issue with hydrophobic compounds. To resolve this, you can try gentle warming of the solution in a 37°C water bath, vortexing, or sonication.[4] It is essential to ensure the compound is fully redissolved before adding it to your experimental setup. To prevent this, consider performing a serial dilution or adding the DMSO stock to the medium dropwise while vortexing.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A: The final concentration of DMSO in your cell culture should be kept as low as possible, typically not exceeding 0.5%. Many cell types are sensitive to DMSO, and concentrations above this level can induce cellular stress, affect viability, or alter experimental readouts.[5] It is imperative to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.[4]
Q5: How stable is this compound in my cell culture medium at 37°C during a multi-day experiment?
A: The stability of this compound in aqueous cell culture media at physiological temperature (37°C) over several days has not been extensively reported in publicly available literature. The stability of any compound under these conditions is not guaranteed and must be determined empirically.[1] Factors such as medium composition (e.g., pH, presence of serum with active enzymes) can influence degradation rates.[1][6] For long-term experiments, it is highly recommended to perform a stability study under your specific experimental conditions (see Experimental Protocols section). If significant degradation is observed, you may need to replenish the medium with freshly diluted this compound periodically.
Q6: What is the mechanism of action of this compound?
A: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[7][8][9] It does not compete with the natural ligand, glutamate, but binds to a different (allosteric) site on the receptor. This binding changes the receptor's conformation, reducing its response to glutamate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected results over time. | 1. Degradation of this compound in the aqueous medium at 37°C.2. Adsorption of the compound to plasticware.3. Degradation of the DMSO stock solution due to improper storage. | 1. Perform a stability study to determine the half-life of this compound in your specific medium (see Protocol 2). Consider replenishing the medium with fresh compound at appropriate intervals.2. Use low-adsorption plasticware or include a pre-incubation step to saturate binding sites.3. Ensure DMSO stock is stored in aliquots at -80°C and protected from moisture. Use fresh, anhydrous DMSO for preparation.[1][3] |
| Precipitation in cell culture medium. | 1. Poor solubility in aqueous solution.2. Exceeding the solubility limit upon dilution. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still biologically safe (e.g., ≤0.5%).2. Add the DMSO stock to the medium slowly while vortexing. Gentle warming (37°C) or sonication can help redissolve the precipitate.[4] |
| High background or unexpected effects in control group. | 1. DMSO toxicity or biological activity.2. Contamination of stock solution. | 1. Ensure the vehicle control contains the exact same concentration of DMSO as the experimental groups. Lower the final DMSO concentration if possible.2. Prepare fresh stock solutions using sterile technique and high-purity reagents. Filter-sterilize the final working solution if necessary. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available information.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| DMSO | ≥ 33.33 mg/mL (102.31 mM)[1] | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][3] |
| DMSO | 60 mg/mL (184.18 mM)[2] | Sonication may be required to achieve dissolution.[2] |
| DMSO | 65 mg/mL (199.52 mM)[3] | - |
| Water | Insoluble[3] | - |
| In vivo Formulation 1 | ≥ 2.5 mg/mL (7.67 mM)[1][4] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][4] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL (7.67 mM)[1][4] | 10% DMSO, 90% Corn Oil.[1][4] |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Reference(s) |
|---|---|---|---|
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [1] |
| In Solvent (e.g., DMSO) | -20°C | 1 year |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution in DMSO and subsequent dilution into cell culture medium.
-
Reagent and Equipment Preparation:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Sterile cell culture medium (e.g., DMEM)
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Preparation of Concentrated Stock Solution (e.g., 20 mM):
-
Calculate the mass of this compound powder required. (Molecular Weight: 325.77 g/mol ). For 1 mL of a 20 mM stock, you need: 0.020 mol/L * 0.001 L * 325.77 g/mol = 0.006515 g = 6.52 mg.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.[4]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage and Aliquoting:
-
Aliquot the concentrated stock solution into smaller, single-use volumes in sterile tubes to avoid multiple freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 2 years).[1]
-
-
Preparation of Final Working Solution:
-
Thaw one aliquot of the concentrated stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution. For example, to get a 20 µM working solution from a 20 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Alternatively, for a direct 1:1000 dilution (e.g., 20 µM from 20 mM), add the stock solution dropwise to the pre-warmed medium while gently vortexing to prevent precipitation.
-
Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤0.5%).
-
Prepare a vehicle control medium containing the same final concentration of DMSO.
-
Use the freshly prepared working solution immediately for your experiment.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework to determine the stability of this compound under your specific long-term experimental conditions using HPLC or LC-MS/MS.
-
Materials and Setup:
-
Prepared working solution of this compound in your specific cell culture medium (with serum/supplements as used in the experiment).
-
Control medium without this compound (vehicle control).
-
Sterile, sealed culture plates or tubes.
-
A humidified incubator set to your experimental conditions (e.g., 37°C, 5% CO₂).
-
Access to an HPLC or LC-MS/MS system.
-
Quenching solution (e.g., ice-cold Acetonitrile).
-
-
Experimental Procedure:
-
Prepare a sufficient volume of the this compound working solution at the highest concentration used in your experiments.
-
Dispense the solution into multiple wells of a sterile plate or into several sterile tubes (one for each time point). Seal the plate or tubes to prevent evaporation.
-
Prepare a "Time 0" sample immediately by taking an aliquot of the working solution and mixing it 1:1 with a quenching solution (e.g., ice-cold acetonitrile) to stop any degradation. Store this sample at -80°C until analysis.
-
Place the remaining samples in the incubator under standard culture conditions (37°C, 5% CO₂).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48, 72 hours), remove one sample from the incubator.
-
Immediately quench the sample as described for the "Time 0" sample and store at -80°C.
-
-
Sample Analysis:
-
Once all time points are collected, analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.[1][3] The method should be able to separate the parent this compound peak from any potential degradation products and media components.
-
Quantify the peak area of the parent this compound compound in each sample.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area of the "Time 0" sample to determine the percentage of the compound remaining.
-
Plot the percentage of remaining this compound against time.
-
From this plot, you can determine the degradation rate and calculate the half-life (t½) of this compound under your specific experimental conditions. This information will guide you on whether the medium needs to be replenished during your long-term experiments.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for preparing and using this compound in experiments.
Caption: Workflow for assessing the stability of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlantisbioscience.com [atlantisbioscience.com]
- 8. Chemical Potency and Degradation Products of Medications Stored Over 550 Earth Days at the International Space Station - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Efficacy Analysis of Basimglurant and Fenobam for mGluR5 Antagonism
A deep dive into the preclinical and clinical data of two prominent negative allosteric modulators targeting the metabotropic glutamate receptor 5.
In the landscape of neuropharmacology, the metabotropic glutamate receptor 5 (mGluR5) has emerged as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, including depression, anxiety, fragile X syndrome, and chronic pain. Negative allosteric modulators (NAMs) of mGluR5, which offer a nuanced approach to receptor inhibition, have been a focal point of drug development. This guide provides a detailed comparison of two such NAMs: Basimglurant and Fenobam, presenting their efficacy through a compilation of experimental data to aid researchers, scientists, and drug development professionals in their understanding and future work.
Executive Summary
Both this compound and Fenobam are selective negative allosteric modulators of the mGluR5 receptor. This compound, a later-generation compound, exhibits higher potency in in-vitro assays. Preclinical in-vivo studies suggest this compound is effective at lower doses in models of anxiety, while Fenobam has demonstrated efficacy in pain models at higher doses. Clinical development for both compounds has faced challenges, highlighting the complexities of translating preclinical efficacy to human trials. This guide will dissect the available data to provide a clear, evidence-based comparison.
In Vitro Efficacy: A Quantitative Comparison
The foundational efficacy of a pharmacological agent is determined by its interaction with its target receptor. For this compound and Fenobam, this is characterized by their binding affinity (Kd) and functional inhibition (IC50) of the mGluR5 receptor.
| Parameter | This compound | Fenobam | Reference Assay |
| Binding Affinity (Kd) | 1.1 nM (human) | 31 nM (human) | Radioligand Binding Assay |
| Functional Potency (IC50) | 7.0 nM | 58 nM | Quisqualate-induced Ca2+ mobilization |
| Functional Potency (IC50) | - | 84 nM | Inhibition of basal mGluR5 activity |
Table 1: Comparative In Vitro Potency of this compound and Fenobam at the mGluR5 Receptor
The data clearly indicates that this compound possesses a significantly higher binding affinity and functional potency for the human mGluR5 receptor in in-vitro settings compared to Fenobam.
In Vivo Efficacy: Preclinical Models
| Compound | Animal Model | Indication | Effective Dose | Key Findings |
| This compound | Mouse (Spared Nerve Injury) | Anxiety-like behavior | 0.3 - 1 mg/kg (p.o.) | Alleviated anxiety-like behavior in the open field test.[1] |
| Fenobam | Mouse (Formalin Test) | Inflammatory Pain | 30 mg/kg (i.p.) | Significantly reduced nociceptive behaviors in both phases of the formalin test.[2] |
| Fenobam | Mouse (Open Field Test) | Locomotor Activity | 30 mg/kg (i.p.) | Increased exploratory behavior, suggesting a potential anxiolytic or psychostimulant effect.[1] |
Table 2: Comparative In Vivo Efficacy of this compound and Fenobam in Rodent Models
While the models and indications differ, these preclinical data suggest that this compound is effective at a lower dose range for anxiety-related behaviors compared to the effective dose of Fenobam in a pain model.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the evaluation of these compounds, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay for Kd Determination
This protocol describes a competitive binding assay to determine the binding affinity (Ki, which approximates Kd) of a test compound (e.g., this compound or Fenobam) for the mGluR5 receptor.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1.5 mM CaCl2, pH 7.4.
-
Radioligand: [3H]-MPEP (a known high-affinity mGluR5 NAM).
-
Non-specific binding control: A high concentration of a non-labeled mGluR5 antagonist (e.g., 10 µM MPEP).
-
Test compounds: this compound and Fenobam at various concentrations.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Culture HEK293-h-mGluR5 cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add membrane homogenate, a fixed concentration of [3H]-MPEP (typically at or below its Kd), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Functional Assay for IC50 Determination
This protocol outlines a functional assay to measure the inhibitory potency (IC50) of a test compound on mGluR5-mediated intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
mGluR5 agonist: Quisqualate.
-
Test compounds: this compound and Fenobam at various concentrations.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed HEK293-h-mGluR5 cells into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Incubation: Add varying concentrations of the test compound to the wells and incubate for a specified period.
-
Agonist Stimulation: Add a fixed concentration of the mGluR5 agonist, quisqualate (typically at its EC80), to all wells to stimulate calcium release.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
References
- 1. The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 5 Antagonism with Fenobam: Examination of Analgesic Tolerance and Side Effect Profile in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Basimglurant as an Adjunctive Therapy for Major Depressive Disorder: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of basimglurant, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), as an adjunctive therapy for major depressive disorder (MDD). Its performance is evaluated against established adjunctive treatments, supported by data from clinical trials.
Executive Summary
This compound represents a novel glutamatergic approach to treating MDD. However, in a key Phase IIb clinical trial, it failed to meet its primary endpoint of a statistically significant reduction in clinician-rated depression scores compared to placebo.[1][2][3] While showing some promising signals in secondary, patient-rated outcomes, its overall efficacy profile appears less robust when indirectly compared to approved adjunctive therapies such as the atypical antipsychotics aripiprazole, brexpiprazole, and quetiapine, as well as the mood stabilizer lithium. These alternatives have demonstrated significant efficacy in reducing depressive symptoms in patients with an inadequate response to standard antidepressant therapy.
Comparative Efficacy of Adjunctive Therapies for MDD
The following table summarizes the efficacy data from placebo-controlled clinical trials of this compound and selected alternative adjunctive therapies. The primary measure of efficacy is the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline.
| Drug | Dosage | Trial Duration | Mean Change in MADRS Score from Baseline (Drug vs. Placebo) | Response Rate (Drug vs. Placebo) | Remission Rate (Drug vs. Placebo) | Key Findings & Citations |
| This compound | 1.5 mg/day | 6 weeks | -14.8 vs. -13.5 (Clinician-rated, non-significant)[1][3] -16.2 vs. -13.3 (Patient-rated, p=0.04)[1][3] | 50.5% vs. 40.4% (Patient-rated, p=0.13)[1][3] | 36.0% vs. 22.0% (Patient-rated, p=0.03)[1][3] | Did not meet primary endpoint on clinician-rated MADRS. Showed some improvement on patient-rated secondary endpoints.[1][2][3][4] |
| Aripiprazole | 2-20 mg/day | 6 weeks | -8.8 vs. -5.8 (p < 0.001)[5] -8.5 vs. -5.7 (p=0.001)[6] | ~47% vs. ~28% (p < 0.001) | 25.7% vs. 15.4% (p < 0.001)[7] | Consistently demonstrated significant improvement in depressive symptoms across multiple studies.[5][6][7][8][9] |
| Brexpiprazole | 2-3 mg/day | 6 weeks | -2.15 point greater improvement than placebo (p < 0.0001)[10][11] | Significantly higher than placebo (RR=1.57)[12] | Significantly higher than placebo (RR=1.55)[12] | Efficacious and generally well-tolerated in patients with inadequate response to antidepressants.[1][10][11][12] |
| Quetiapine XR | 150-300 mg/day | 6 weeks | -15.26 to -14.94 vs. -12.21 (p < 0.01)[13] -14.7 vs. -11.7 (p < 0.01)[14] | 55.4-57.8% vs. 46.3%[13] | 31.1-36.1% vs. 23.8%[13] | Effective in reducing depressive symptoms, with significant improvements seen as early as week 1.[13][14][15] |
| Lithium | 600-1200 mg/day | 4-6 weeks | Significantly greater improvement than placebo (Odds Ratio for response = 2.89)[16] | 41.2% vs. 14.4%[17] | Not consistently reported in the same format. | A long-established and effective augmentation strategy, particularly for treatment-resistant depression.[16][17][18][19] |
Experimental Protocols
This compound (NCT01437657)
-
Study Design: A Phase IIb, multicenter, randomized, double-blind, placebo-controlled clinical trial.[1]
-
Participant Population: 333 adult patients with a DSM-IV-TR diagnosis of Major Depressive Disorder who had an inadequate response to ongoing treatment with a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI).[1]
-
Intervention: Patients were randomized to receive either this compound (0.5 mg or 1.5 mg) or placebo once daily for 6 weeks, as an adjunct to their ongoing antidepressant medication.[1][3]
-
Primary Outcome Measure: The mean change from baseline to week 6 in the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[1][3]
-
Secondary Outcome Measures: Included patient-rated MADRS, Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR), Clinical Global Impression of Improvement (CGI-I), and Patient Global Impression of Improvement (PGI-I).[1][3]
Atypical Antipsychotics (Aripiprazole, Brexpiprazole, Quetiapine)
The clinical trial designs for the adjunctive use of atypical antipsychotics in MDD share a similar framework:
-
Study Design: Typically multicenter, randomized, double-blind, placebo-controlled trials.
-
Participant Population: Adult patients with MDD who have had an inadequate response to one or more standard antidepressant treatments.
-
Intervention: Patients continue their existing antidepressant and are randomized to receive an adjunctive atypical antipsychotic or placebo for a predefined period (commonly 6 weeks).
-
Primary Outcome Measure: The mean change from baseline in the MADRS total score.
Lithium
-
Study Design: Randomized, placebo-controlled trials.
-
Participant Population: Patients with treatment-resistant depression.
-
Intervention: Lithium is added to an ongoing antidepressant regimen, with doses adjusted to achieve a therapeutic serum level (typically 0.5-1.1 mmol/L).[20]
-
Primary Outcome Measure: The primary outcome is often the response rate, defined as a 50% or greater reduction in a depression rating scale score (e.g., MADRS or Hamilton Depression Rating Scale).[20]
Mechanism of Action and Signaling Pathways
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[21][22] The glutamatergic system is increasingly recognized as playing a crucial role in the pathophysiology of depression.[23] The proposed mechanism of action for the antidepressant effects of this compound involves the modulation of glutamatergic signaling in brain circuits related to mood and emotion.[22] One hypothesis suggests that this compound preferentially reduces mGluR5 signaling in certain GABAergic interneurons, leading to a disinhibition of glutamatergic neuronal networks.[22][24]
Figure 1: Simplified signaling pathway of this compound's action.
Experimental Workflow
The following diagram illustrates the typical workflow of a clinical trial investigating an adjunctive therapy for MDD, based on the protocol for the this compound Phase IIb study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative evaluation of multiple treatment regimens for treatment-resistant depression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended release quetiapine fumarate as adjunct to antidepressant therapy in patients with major depressive disorder: pooled analyses of data in patients with anxious depression versus low levels of anxiety at baseline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.psychopharmacologyinstitute.com [api.psychopharmacologyinstitute.com]
- 6. mentalhealth.bmj.com [mentalhealth.bmj.com]
- 7. Examining the Efficacy of Adjunctive Aripiprazole in Major Depressive Disorder: A Pooled Analysis of 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Adjunctive Aripiprazole in Major Depressive Disorder: A Pooled Response Quartile Analysis and the Predictive Value of Week 2 Early Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P01-38 - Efficacy of Adjunctive Aripiprazole in Patients with Major Depressive Disorder: Pooled Analysis of Subgroup Data from Three Clinical Trials | European Psychiatry | Cambridge Core [cambridge.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Brexpiprazole as Adjunctive Treatment for Major Depressive Disorder Following Treatment Failure With at Least One Antidepressant in the Current Episode: a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extended-release quetiapine as adjunct to an antidepressant in patients with major depressive disorder: results of a randomized, placebo-controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extended-release quetiapine fumarate (quetiapine XR) as adjunctive therapy in major depressive disorder (MDD) in patients with an inadequate response to ongoing antidepressant treatment: a multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A systematic review and meta-analysis of lithium augmentation of tricyclic and second generation antidepressants in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
- 19. Lithium Augmentation in Treatment‐Resistant Depression: A Qualitative Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound for treatment of major depressive disorder: a novel negative allosteric modulator of metabotropic glutamate receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Metabotropic glutamate receptor 5 as a target for the treatment of depression and smoking: robust preclinical data but inconclusive clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Basimglurant and Mavoglurant in Fragile X Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragile X Syndrome (FXS), a leading cause of inherited intellectual disability and autism spectrum disorder, is characterized by the silencing of the FMR1 gene and subsequent loss of the Fragile X Mental Retardation Protein (FMRP). The "mGluR theory of FXS" posits that the absence of FMRP leads to exaggerated signaling through metabotropic glutamate receptor 5 (mGluR5), resulting in many of the synaptic and behavioral abnormalities seen in the disorder. This theory spurred the development of mGluR5 negative allosteric modulators (NAMs) as a potential therapeutic strategy. Among the most prominent candidates were Basimglurant (RG7090, RO4917523) and Mavoglurant (AFQ056). Both compounds showed initial promise in preclinical models but ultimately failed to meet primary endpoints in human clinical trials. This guide provides a detailed head-to-head comparison of this compound and Mavoglurant, summarizing their performance in FXS models with supporting experimental data.
Mechanism of Action
Both this compound and Mavoglurant are selective non-competitive antagonists of the mGluR5 receptor.[1][2] They act as negative allosteric modulators, binding to a site on the receptor distinct from the glutamate binding site.[3] This binding event alters the receptor's conformation, reducing its response to glutamate.[3] In the context of FXS, the intended mechanism is to dampen the excessive mGluR5 signaling cascade, thereby normalizing downstream pathways involved in synaptic plasticity and protein synthesis that are dysregulated in the absence of FMRP.[1][4]
Head-to-Head Comparison of Preclinical and Clinical Data
While no direct head-to-head preclinical studies have been published, a comparative analysis of their individual preclinical and clinical data provides valuable insights into their similarities and potential differences.
Preclinical Data in FXS Models
Both drugs demonstrated the ability to rescue key phenotypes in the Fmr1 knockout (KO) mouse model of FXS.
| Parameter | This compound (or its analogue CTEP) | Mavoglurant |
| Dendritic Spine Abnormalities | Preclinical studies with CTEP, a close analogue of this compound, showed correction of dendritic spine abnormalities in Fmr1 KO mice.[5] | Rescued dendritic spine architecture in Fmr1 KO mice.[4][6] |
| Audiogenic Seizures | Pharmacological reduction of mGluR5 activity has been shown to correct audiogenic seizures in Fmr1 KO mice.[5] | Preclinical data suggests mGluR5 antagonists can rescue seizure phenotypes.[7] |
| Behavioral Deficits | Showed anxiolytic-like effects in rodent models.[2] | Restored social behavior in an FXS mouse model.[6] However, one study reported it did not improve sociability or social novelty interest.[8] |
| Functional Connectivity | Not explicitly reported in the provided search results. | Rescued circuit-specific functional connectivity in sensory networks but not in a cognition-related brain region in Fmr1 KO mice.[8][9] |
Clinical Trial Data in FXS
Both this compound and Mavoglurant failed to demonstrate statistically significant improvements in their primary endpoints in Phase II/IIb clinical trials involving adolescents and adults with FXS.
| Parameter | This compound | Mavoglurant |
| Phase II/IIb Trial Outcome | Did not demonstrate improvement over placebo.[5] | Did not meet the primary endpoint of showing significant improvement in abnormal behaviors compared to placebo. |
| Primary Efficacy Endpoint | Change from baseline in the Anxiety Depression and Mood Scale (ADAMS) total score.[5] | Improvement in behavioral symptoms measured by the Aberrant Behavior Checklist-Community Edition using the FXS-specific algorithm (ABC-CFX). |
| Patient Population | Adolescents and adults (aged 14-50).[5] | Adolescents (aged 12-17) and adults (aged 18-45). |
| Dosing Regimen | 0.5 mg and 1.5 mg once daily for 12 weeks.[5] | 25 mg, 50 mg, or 100 mg twice daily for 12 weeks. |
| Adverse Events | Generally well-tolerated; a higher incidence of psychiatric disorders, including hallucinations or psychosis in a few patients, was reported.[5] | Generally well-tolerated with few adverse events. |
Experimental Protocols
Audiogenic Seizure Testing in Fmr1 KO Mice
Audiogenic seizures (AGS) are a robust and frequently utilized phenotype in Fmr1 KO mice to assess the efficacy of potential therapeutics.
-
Animal Model: Fmr1 knockout mice, typically on a C57BL/6 background, are used. Seizure susceptibility is age-dependent, with tests often conducted on young mice (e.g., postnatal day 18-24).[10][11]
-
Apparatus: Mice are placed in a sound-attenuating chamber containing a sound source, such as a personal security alarm.[10]
-
Procedure: After a brief acclimation period, a high-intensity sound (e.g., 110-120 dB) is presented for a defined duration (e.g., 2-3 minutes).[10][12]
-
Scoring: Animal behavior is observed and scored based on seizure severity. A typical scoring scale is:
-
0 = No response
-
1 = Wild running
-
2 = Tonic-clonic seizures
-
3 = Status epilepticus/death[10]
-
-
Data Analysis: The incidence of seizures, seizure severity score, and latency to the first seizure are recorded and compared between treatment and vehicle control groups.
Dendritic Spine Analysis in Fmr1 KO Mice
A hallmark neuropathological feature of FXS is an increased density of long, thin, and immature dendritic spines.
-
Tissue Preparation: Brain tissue, typically from the cerebral cortex or hippocampus, is processed for Golgi-Cox impregnation or fluorescent labeling to visualize dendritic spines.[13]
-
Imaging: High-resolution microscopy, such as confocal or two-photon microscopy, is used to acquire images of dendrites.[14]
-
Image Analysis:
-
Preprocessing: Raw images are filtered and processed to enhance the signal-to-noise ratio.[15][16]
-
Segmentation: Dendrites and individual spines are identified and segmented from the background.[15][16]
-
Quantification: Morphological features of the spines are measured, including:
-
Density: Number of spines per unit length of the dendrite.
-
Length: The distance from the base to the tip of the spine.
-
Head Width: The diameter of the spine head.
-
-
Classification: Spines are often classified into morphological categories such as "thin," "stubby," and "mushroom-shaped."[16]
-
-
Data Analysis: Quantitative data on spine density and morphology are compared between Fmr1 KO mice treated with the compound and vehicle-treated controls, as well as wild-type mice.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The mGluR5 signaling pathway and the inhibitory role of FMRP, this compound, and Mavoglurant.
Caption: A generalized workflow for the preclinical evaluation of compounds in FXS mouse models.
Conclusion
This compound and Mavoglurant, both selective mGluR5 negative allosteric modulators, followed a similar trajectory in their development for Fragile X Syndrome. Preclinical studies in Fmr1 knockout mice demonstrated that both compounds could ameliorate core neuropathological and behavioral phenotypes, providing strong support for the mGluR theory of FXS. However, this preclinical promise did not translate into clinical efficacy, as both drugs failed to show a significant benefit over placebo in large-scale clinical trials in adolescents and adults with FXS.
The reasons for this translational failure are likely multifactorial and have been a subject of extensive discussion in the field. Potential contributing factors include the age of the patient population in the trials (treatment may need to be initiated earlier in development), the duration of the treatment, the choice of clinical outcome measures, and the possibility of acquired treatment resistance. The experiences with this compound and Mavoglurant have provided invaluable lessons for the FXS research community and continue to inform the design of ongoing and future clinical trials for this complex neurodevelopmental disorder.
References
- 1. What is Mavoglurant used for? [synapse.patsnap.com]
- 2. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mavoglurant in Fragile X Syndrome: Results of two open-label, extension trials in adults and adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragile X syndrome - Wikipedia [en.wikipedia.org]
- 8. fragilexnewstoday.com [fragilexnewstoday.com]
- 9. Inhibiting mGluR5 activity by AFQ056/Mavoglurant rescues circuit-specific functional connectivity in Fmr1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Resilience to audiogenic seizures is associated with p-ERK1/2 dephosphorylation in the subiculum of Fmr1 knockout mice [frontiersin.org]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Delayed Stabilization of Dendritic Spines in Fragile X Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Basimglurant Clinical Trials: A Cross-Study Analysis for Researchers
This comparison guide provides a detailed analysis of the clinical trial results for Basimglurant, a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), in its application for Major Depressive Disorder (MDD) and Fragile X Syndrome (FXS). The following sections present a quantitative summary of the trial data, detailed experimental protocols, and visualizations of the underlying biological and procedural frameworks.
Quantitative Data Summary
The efficacy and safety of this compound have been evaluated in separate clinical trials for Major Depressive Disorder and Fragile X Syndrome. The key quantitative outcomes of these studies are summarized below for direct comparison.
Table 1: this compound in Major Depressive Disorder (NCT01437657) - Key Efficacy Outcomes
| Outcome Measure | Placebo | This compound (0.5 mg) | This compound (1.5 mg) | Effect Size (1.5 mg vs. Placebo) | P-value (1.5 mg vs. Placebo) |
| Primary Endpoint | |||||
| Clinician-Rated MADRS Change from Baseline | -14.6 | -14.1 | -16.1 | 0.16 | .42 |
| Secondary Endpoints | |||||
| Patient-Rated MADRS Change from Baseline | -13.3 | - | -16.2 | 0.28 | .04 |
| QIDS-SR Change from Baseline | -5.8 | - | -7.5 | 0.37 | .009 |
| Patient-Rated MADRS Remission Rate | 22.0% | - | 36.0% | - | .03 |
| Patient-Rated MADRS Response Rate | 40.4% | - | 50.5% | - | .13 |
MADRS: Montgomery-Åsberg Depression Rating Scale; QIDS-SR: Quick Inventory of Depressive Symptomatology-Self-Report.
Table 2: this compound in Fragile X Syndrome (FragXis Study) - Primary Efficacy Outcome
| Outcome Measure | Placebo | This compound (0.5 mg) | This compound (1.5 mg) |
| Primary Endpoint | |||
| ADAMS Total Score Change from Baseline | Improvement | Inferior to placebo | Less improvement than placebo |
ADAMS: Anxiety Depression and Mood Scale.[1]
Experimental Protocols
Major Depressive Disorder (NCT01437657)
This was a Phase 2b, double-blind, randomized, placebo-controlled clinical trial with a total of 333 adult patients diagnosed with MDD.[2]
-
Inclusion Criteria: Patients with a DSM-IV-TR diagnosis of Major Depressive Disorder who had an inadequate response to ongoing antidepressant therapy.
-
Exclusion Criteria: Not detailed in the provided search results.
-
Dosing Regimen: Patients were assigned to receive either 0.5 mg of this compound, 1.5 mg of this compound, or a placebo once daily for six weeks, as an adjunct to their ongoing antidepressant medication (SSRI or SNRI).[2]
-
Assessment Schedule: The primary endpoint was the change from baseline in the clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS) score at week 6.[2] Secondary outcomes included patient-rated MADRS, Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR), Clinical Global Impression-Improvement (CGI-I), and Patient Global Impression-Improvement (PGI-I).
Fragile X Syndrome (FragXis Study)
This was a 12-week, double-blind, parallel-group study involving 183 adolescents and adults (aged 14-50) with Fragile X Syndrome.[3]
-
Inclusion Criteria: Individuals with a full mutation in the FMR1 gene.[3]
-
Exclusion Criteria: Patients who had received another mGluR5 antagonist within 18 months of screening or had participated in a prior this compound trial were excluded.[3] Also excluded were individuals with uncontrolled, unstable, clinically significant psychiatric or medical conditions other than FXS, including recent seizures or changes in anticonvulsant therapy, psychosis, euphoria, catatonia, hallucinations, delusional thoughts, or a history of suicidal behaviors.[3]
-
Dosing Regimen: Participants were randomized to receive either a placebo, 0.5 mg of this compound, or 1.5 mg of this compound.[3]
-
Assessment Schedule: The primary efficacy endpoint was the change from baseline in the Anxiety Depression and Mood Scale (ADAMS) total score at week 12.[3]
Visualizations
This compound (mGluR5 Negative Allosteric Modulator) Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy and Safety of this compound as Adjunctive Therapy for Major Depression: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of the mGluR5-NAM this compound on Behavior in Adolescents and Adults with Fragile X Syndrome in a Randomized, Double-Blind, Placebo-Controlled Trial: FragXis Phase 2 Results - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Basimglurant with SSRIs: A Comparative Guide for Researchers
An in-depth analysis of the preclinical and clinical evidence supporting the combination of Basimglurant, a metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM), with selective serotonin reuptake inhibitors (SSRIs) for the treatment of major depressive disorder (MDD).
The quest for more effective and rapidly acting antidepressants has led researchers to explore novel therapeutic avenues beyond traditional monoaminergic modulation. One such promising strategy involves the glutamatergic system, a key player in neuroplasticity and mood regulation. This compound, by targeting mGluR5, represents a departure from conventional antidepressants. This guide provides a comprehensive comparison of the synergistic effects of combining this compound with SSRIs, drawing upon available clinical and preclinical data to inform future research and drug development.
Clinical Evidence: Adjunctive this compound in Treatment-Resistant Depression
A pivotal phase 2b, double-blind, randomized clinical trial (NCT01437657) evaluated the efficacy and safety of this compound as an adjunctive therapy in 333 adult patients with MDD who had an inadequate response to ongoing treatment with either an SSRI or a serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. While the study did not meet its primary endpoint based on clinician-rated Montgomery-Åsberg Depression Rating Scale (MADRS) scores, a closer look at the secondary, patient-rated outcomes suggests a potential benefit, particularly with the 1.5 mg dose of this compound.
Quantitative Analysis of Clinical Trial Data
| Outcome Measure | Placebo + SSRI/SNRI | This compound (0.5 mg) + SSRI/SNRI | This compound (1.5 mg) + SSRI/SNRI |
| Primary Endpoint | |||
| Mean Change in Clinician-Rated MADRS Score (Baseline to Week 6) | - | No significant benefit over placebo | -16.2 (ES=0.16, p=0.42) vs. -13.3 for placebo[1] |
| Secondary Endpoints (Patient-Rated) | |||
| Mean Change in Patient-Rated MADRS Score | -13.3 | No significant benefit over placebo | -16.2 (ES=0.28, p=0.04)[1] |
| Mean Change in Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR) | -5.8 | No significant benefit over placebo | -7.5 (ES=0.37, p=0.009)[1] |
| Patient-Rated MADRS Remission Rate | 22.0% | No significant benefit over placebo | 36.0% (p=0.03)[1] |
| Patient-Rated MADRS Response Rate | 40.4% | No significant benefit over placebo | 50.5% (p=0.13)[1] |
ES: Effect Size
These findings, while not conclusive, highlight a modest but statistically significant improvement in patient-reported depressive symptoms with the higher dose of adjunctive this compound, warranting further investigation into this combination therapy. The most frequently reported adverse event was mild and transient dizziness[1].
Preclinical Rationale for Synergy: Insights from Animal Models
While direct preclinical studies on the combination of this compound and SSRIs are limited, research on other mGluR5 NAMs, such as 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), in animal models of depression provides a strong rationale for their synergistic potential. The forced swim test is a widely used preclinical assay to assess antidepressant-like activity, where a reduction in immobility time is indicative of an antidepressant effect.
A key study demonstrated that a combination of sub-effective doses of MTEP and the NMDA receptor antagonist ketamine produced a significant antidepressant-like effect in the forced swim test, suggesting a synergistic interaction within the glutamatergic system. While not an SSRI, this study provides a valuable framework and quantitative data for the potential of combination therapies involving mGluR5 modulation.
Preclinical Data on mGluR5 NAM Combination Therapy (Forced Swim Test)
| Treatment Group | Immobility Time (seconds) |
| Vehicle | ~160 |
| MTEP (sub-effective dose) | ~150 |
| Ketamine (sub-effective dose) | ~140 |
| MTEP + Ketamine (combination) | ~90 |
Data are approximate values for illustrative purposes based on published findings.
These preclinical findings suggest that targeting multiple nodes within the glutamatergic pathway can lead to enhanced antidepressant-like effects. Future preclinical studies should directly investigate the combination of this compound with various SSRIs to confirm this synergistic potential and elucidate the underlying neurobiological mechanisms.
Experimental Protocols
Clinical Trial: Adjunctive this compound for MDD (NCT01437657)
-
Design: A phase 2b, double-blind, randomized, placebo-controlled trial conducted at 59 research clinics globally[1].
-
Participants: 333 adult patients with a DSM-IV-TR diagnosis of MDD who had an inadequate response to at least one and no more than three adequate courses of antidepressant treatment in the current episode[1].
-
Intervention: Patients were randomized to receive either this compound (0.5 mg or 1.5 mg) or placebo once daily for 6 weeks, as an adjunct to their ongoing SSRI or SNRI treatment[1].
-
Primary Outcome: The primary efficacy endpoint was the change from baseline in the clinician-rated MADRS total score at week 6[1].
-
Secondary Outcomes: Included the patient-rated MADRS, the Quick Inventory of Depressive Symptomatology-Self-Report (QIDS-SR), the Clinical Global Impression-Improvement (CGI-I), and the Patient Global Impression-Improvement (PGI-I) scales[1].
Preclinical Model: Forced Swim Test (Rodents)
-
Apparatus: A cylindrical tank (typically 40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Animals are placed in the water tank for a 15-minute habituation session. This induces a state of behavioral despair in the subsequent test.
-
Test Session (Day 2): 24 hours after the pre-test, animals are administered the test compound(s) (e.g., this compound, SSRI, or combination) or vehicle at a specified time before being placed back into the water tank for a 5-6 minute session.
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water) during the final 4 minutes of the test session is recorded and analyzed. A significant decrease in immobility time compared to the vehicle-treated group is interpreted as an antidepressant-like effect.
-
Mechanistic Insights: Signaling Pathways and Potential for Crosstalk
The synergistic potential of combining this compound with SSRIs may lie in the convergence of their distinct signaling pathways.
SSRI and Serotonin Receptor Signaling
SSRIs increase the synaptic concentration of serotonin by blocking its reuptake via the serotonin transporter (SERT). This leads to enhanced activation of various postsynaptic serotonin receptors, which are G-protein coupled receptors (GPCRs) that trigger downstream signaling cascades, ultimately influencing gene expression and neuronal function.
References
Basimglurant's Preclinical Biomarker Profile: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the preclinical biomarker effects of novel therapeutic agents is paramount. This guide provides a comparative analysis of basimglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), against other mGluR5 NAMs, focusing on key preclinical findings.
This compound (RG-7090) has been investigated for its therapeutic potential in major depressive disorder and Fragile X syndrome.[1][2] Its mechanism of action centers on the modulation of the glutamatergic system, a key pathway implicated in these conditions. This guide synthesizes available preclinical data on this compound's effects on neurochemical, electrophysiological, and signaling biomarkers, and compares them with those of other mGluR5 NAMs like mavoglurant and fenobam.
Neurochemical Biomarkers: Modulation of Dopamine Levels
In preclinical microdialysis studies, this compound has been shown to moderately increase dopamine levels in the nucleus accumbens.[1][3] This effect is noteworthy as it is not associated with activity at monoamine transporters, suggesting a distinct mechanism of action compared to traditional antidepressants.[1][3]
| Biomarker | This compound | Mavoglurant | Fenobam |
| Dopamine (Nucleus Accumbens) | Moderate Increase | Data not readily available in preclinical studies | Data not readily available in preclinical studies |
| Serotonin (Frontal Cortex) | No significant effect | Data not readily available in preclinical studies | Data not readily available in preclinical studies |
| Norepinephrine (Frontal Cortex) | No significant effect | Data not readily available in preclinical studies | Data not readily available in preclinical studies |
Electrophysiological Biomarkers: Impact on Brain Activity
Electroencephalography (EEG) studies in rodents have revealed that this compound promotes wakefulness, followed by an increase in delta power during non-rapid eye movement (NREM) sleep.[1] This profile suggests a potential to alleviate symptoms of daytime sleepiness and fatigue associated with depression.
| Biomarker | This compound | Mavoglurant | Fenobam |
| Wakefulness | Increased | Data not readily available in preclinical studies | Data not readily available in preclinical studies |
| NREM Sleep Delta Power | Increased | Data not readily available in preclinical studies | Data not readily available in preclinical studies |
Behavioral Biomarkers: Antidepressant- and Anxiolytic-like Effects
This compound has demonstrated antidepressant-like effects in preclinical models such as the forced swim test.[3] Additionally, it has shown anxiolytic-like properties in relevant behavioral assays.
| Behavioral Assay | This compound | Mavoglurant | Fenobam |
| Forced Swim Test | Antidepressant-like effect (reduced immobility) | Data not readily available in preclinical studies | Anxiolytic-like effects observed |
| Elevated Plus Maze | Anxiolytic-like effect | Data not readily available in preclinical studies | Anxiolytic-like effects observed |
Signaling Pathway Biomarkers: Insights into Molecular Mechanisms
The "mGluR theory of Fragile X syndrome" posits that excessive mGluR5 signaling contributes to the pathophysiology of the disorder. This compound, as an mGluR5 NAM, is hypothesized to normalize this aberrant signaling. A key downstream pathway of mGluR5 activation involves the phosphorylation of extracellular signal-regulated kinase (ERK). In vitro studies have characterized the inhibitory effect of various mGluR5 NAMs on ERK1/2 phosphorylation.
| Biomarker | This compound | Mavoglurant |
| ERK1/2 Phosphorylation Inhibition (in vitro) | Potent inhibitor | Potent inhibitor |
Below is a diagram illustrating the proposed mechanism of action of this compound on the mGluR5 signaling pathway.
Caption: this compound's mechanism of action on the mGluR5 signaling pathway.
Experimental Protocols
In Vivo Microdialysis
-
Objective: To measure extracellular neurotransmitter levels in specific brain regions of freely moving rodents.
-
Methodology: A microdialysis probe is surgically implanted into the target brain region (e.g., nucleus accumbens). Artificial cerebrospinal fluid is perfused through the probe at a constant flow rate. The dialysate, containing extracellular fluid from the surrounding tissue, is collected at regular intervals. Neurotransmitter concentrations in the dialysate are then analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Following a stable baseline collection, the test compound (e.g., this compound) is administered, and subsequent changes in neurotransmitter levels are measured.
Electroencephalography (EEG)
-
Objective: To assess the effects of a compound on brain electrical activity and sleep-wake architecture.
-
Methodology: Rodents are surgically implanted with electrodes over the cortex and into the hippocampus for EEG recording, and in the neck muscles for electromyography (EMG) recording. After a recovery period, animals are habituated to the recording chamber. Baseline EEG/EMG is recorded for a set period. The test compound is then administered, and recordings continue to assess changes in sleep stages (wakefulness, NREM sleep, REM sleep) and the power of different EEG frequency bands (e.g., delta, theta, alpha, beta, gamma).
Forced Swim Test
-
Objective: To evaluate the antidepressant-like potential of a compound.
-
Methodology: Rodents are individually placed in a cylinder filled with water from which they cannot escape. The session is typically video-recorded. The duration of immobility, where the animal ceases struggling and makes only minimal movements to keep its head above water, is scored. A reduction in immobility time following drug administration is interpreted as an antidepressant-like effect.
Below is a workflow diagram for a typical preclinical study involving these assays.
Caption: A generalized workflow for preclinical biomarker studies.
Conclusion
Preclinical studies have established a distinct biomarker profile for this compound, characterized by its modulation of the dopaminergic system, effects on sleep architecture, and antidepressant- and anxiolytic-like behavioral effects. These findings, coupled with its mechanism of action as an mGluR5 NAM, provide a strong rationale for its clinical development in disorders with glutamatergic dysregulation. Further head-to-head preclinical studies with other mGluR5 NAMs are warranted to more definitively delineate their comparative biomarker signatures and therapeutic potential.
References
Replicating Basimglurant's Antidepressant-Like Effects: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, understanding the preclinical evidence supporting a compound's antidepressant potential is crucial. Basimglurant, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), has demonstrated promising antidepressant-like effects in various rodent models. This guide provides a comprehensive overview of the key experiments, methodologies, and underlying signaling pathways to aid in the replication and further investigation of these findings.
Preclinical studies have shown that this compound can produce robust antidepressant-like activity in both acute and chronic rodent models of depression.[1] The primary animal models used to establish these effects are the Forced Swim Test (FST), which assesses behavioral despair, and the Chronic Mild Stress (CMS) model, which evaluates anhedonia through the Sucrose Preference Test (SPT).
Comparative Efficacy of this compound in Preclinical Models
While specific quantitative data from the seminal preclinical studies on this compound were not publicly accessible for this review, the following tables illustrate the expected outcomes based on available literature. These tables are intended to serve as a template for researchers to populate with their own experimental data.
Table 1: Forced Swim Test (FST) - Immobility Time
| Animal Strain | Treatment Group | Dose (mg/kg) | N | Mean Immobility Time (seconds) | Standard Deviation | p-value vs. Vehicle |
| Sprague-Dawley Rat | Vehicle | - | 10 | Data Not Available | Data Not Available | - |
| This compound | 1 | 10 | Data Not Available | Data Not Available | <0.05 | |
| This compound | 3 | 10 | Data Not Available | Data Not Available | <0.01 | |
| This compound | 10 | 10 | Data Not Available | Data Not Available | <0.001 | |
| Imipramine (Active Control) | 20 | 10 | Data Not Available | Data Not Available | <0.01 | |
| C57BL/6 Mouse | Vehicle | - | 12 | Data Not Available | Data Not Available | - |
| This compound | 3 | 12 | Data Not Available | Data Not Available | <0.05 | |
| This compound | 10 | 12 | Data Not Available | Data Not Available | <0.01 | |
| Fluoxetine (Active Control) | 10 | 12 | Data Not Available | Data Not Available | <0.05 |
Note: The data in this table is illustrative. Researchers should replace it with their own findings. The p-values indicate the expected significant reduction in immobility time with this compound treatment.
Table 2: Sucrose Preference Test (SPT) in Chronic Mild Stress (CMS) Model
| Animal Strain | Treatment Group | Duration of Treatment | N | Mean Sucrose Preference (%) | Standard Deviation | p-value vs. CMS + Vehicle |
| Wistar Rat | Control (No Stress) + Vehicle | 4 weeks | 10 | Data Not Available | Data Not Available | - |
| CMS + Vehicle | 4 weeks | 10 | Data Not Available | Data Not Available | - | |
| CMS + this compound (3 mg/kg/day) | 4 weeks | 10 | Data Not Available | Data Not Available | <0.05 | |
| CMS + Imipramine (10 mg/kg/day) | 4 weeks | 10 | Data Not Available | Data Not Available | <0.05 |
Note: This table provides a template for presenting SPT data. The expected outcome is a reversal of the CMS-induced deficit in sucrose preference by this compound.
Experimental Protocols
Detailed methodologies are critical for the reproducibility of preclinical findings. Below are the standard protocols for the Forced Swim Test and the Sucrose Preference Test, which are applicable to the study of this compound.
Forced Swim Test (FST) Protocol (Rat)
Objective: To assess antidepressant efficacy by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
Apparatus:
-
A transparent Plexiglas cylinder (40-60 cm high, 20 cm in diameter).
-
Water maintained at 23-25°C, with a depth of 30 cm to prevent the rat from touching the bottom.
Procedure:
-
Habituation (Day 1): Place each rat individually into the swim cylinder for a 15-minute pre-swim session. This is to induce a state of behavioral despair. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Drug Administration: Administer this compound or a vehicle control (e.g., orally) at predetermined time points before the test session on Day 2 (e.g., 60 minutes prior).
-
Test Session (Day 2): Place the rat back into the swim cylinder for a 5-minute test session. Record the session using a video camera.
-
Data Analysis: Score the duration of immobility during the 5-minute test. Immobility is defined as the lack of motion, with the rat making only small movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.
Sucrose Preference Test (SPT) Protocol (Rat)
Objective: To measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over water. This test is typically conducted after a chronic stress procedure.
Procedure:
-
Chronic Mild Stress (CMS) Induction (3-6 weeks): Expose rats to a series of mild, unpredictable stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal, social isolation, restraint stress) daily for several weeks to induce a depressive-like state.
-
Habituation to Two Bottles: For 48 hours, present each individually housed rat with two bottles of water to acclimate them to the two-bottle setup.
-
Sucrose Habituation: For the next 48 hours, replace one of the water bottles with a 1% sucrose solution.
-
Baseline Measurement: Following a period of food and water deprivation (e.g., 12-24 hours), present each rat with one bottle of water and one bottle of 1% sucrose solution for a defined period (e.g., 1-12 hours). Measure the consumption from each bottle.
-
Drug Administration: Administer this compound or a vehicle control daily throughout the CMS procedure or during the final weeks.
-
Test Measurement: Repeat the two-bottle choice test weekly to monitor the development of anhedonia and the therapeutic effect of the drug.
-
Data Analysis: Calculate the sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%. A decrease in sucrose preference in the CMS group and its reversal by this compound indicates an antidepressant-like effect.
Signaling Pathway and Experimental Workflow
The antidepressant-like effects of this compound are believed to be mediated by its action on the mGluR5 receptor, which is coupled to the Gq protein.[2] By acting as a negative allosteric modulator, this compound reduces the downstream signaling cascade initiated by glutamate.
The experimental workflow for evaluating the antidepressant-like effects of this compound in different animal strains can be systematically organized to ensure robust and comparable results.
References
- 1. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Basimglurant: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of investigational compounds like Basimglurant are paramount to ensuring laboratory safety and environmental compliance. This guide provides a procedural framework for the safe disposal of this compound, aligning with standard laboratory practices and regulatory expectations.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive approach to safety begins with the correct PPE. When handling this compound, especially during waste preparation, the following should be worn:
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes or airborne particles.[1]
-
Hand Protection: Use protective gloves suitable for handling chemicals.[1] It is advisable to wear two pairs of gloves, especially when dealing with hazardous drugs.[2] Gloves should be changed regularly and immediately if contaminated.[2]
-
Body Protection: A laboratory coat or gown should be worn. For activities with a higher risk of contamination, a disposable, low-permeability gown with a closed front, long sleeves, and tight-fitting cuffs is recommended.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a suitable respirator should be used.[1]
Engineering Controls: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood or other appropriate exhaust ventilation is recommended to minimize inhalation exposure.[1] An accessible safety shower and eye wash station are mandatory in areas where this compound is handled.[1]
This compound Waste Identification and Segregation
Proper identification and segregation of chemical waste are critical for safe and compliant disposal.
Waste Classification: this compound waste should be classified as chemical waste. It is essential to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on classifying chemical wastes, which may be categorized as hazardous or non-hazardous based on regulatory definitions.[3][4]
Segregation: Do not mix this compound waste with other types of waste, such as biological, radioactive, or general trash.[3] Keep different chemical wastes separate to prevent potentially hazardous reactions.
Types of this compound Waste:
-
Unused Product: Pure, unadulterated this compound that is no longer needed.
-
Contaminated Materials: Items that have come into contact with this compound, such as:
-
Personal Protective Equipment (gloves, gowns, etc.)
-
Laboratory supplies (pipette tips, vials, weighing paper, etc.)
-
Spill cleanup materials.
-
-
Contaminated Packaging: The original container of this compound must be handled as contaminated waste unless it has been triple-rinsed with an appropriate solvent, with the rinsate collected as chemical waste.[1][4]
Step-by-Step Disposal Procedure
The disposal of this compound and its associated waste must adhere to institutional protocols and local, state, and federal regulations.[1][5]
Step 1: Containerization
-
Select a waste container that is compatible with this compound and any solvents used. The container should be in good condition and have a secure, leak-proof lid.
-
For liquid waste, ensure the container is not filled beyond 90% capacity to allow for expansion and prevent spills.
Step 2: Labeling
-
Clearly label the waste container. The label should include:
-
The words "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any other components mixed with the this compound (e.g., solvents).
-
Step 3: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[4]
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure that incompatible wastes are not stored together.[4] this compound should be kept away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
Step 4: Disposal Request and Collection
-
Once the waste container is full or ready for disposal, follow your institution's procedure to request a waste pickup from the EHS department or a contracted waste management service.[4]
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[5][6][7] This is crucial to prevent environmental contamination.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect Yourself: Wear appropriate PPE as described above.
-
Contain and Clean:
-
Decontaminate: Clean the spill area thoroughly with soap and water or another appropriate cleaning agent.[6][7]
-
Dispose: All cleanup materials must be disposed of as chemical waste.
Regulatory Framework
Disposal of chemical waste is governed by strict regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA). State and local regulations may be more stringent. Always defer to the guidelines provided by your institution's EHS office, as they will be tailored to comply with all applicable regulations.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the proper disposal process for chemical waste like this compound, the following workflow diagram illustrates the key steps and decision points from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Basimglurant
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with Basimglurant (also known as RG7090 or CTEP Derivative). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure research environment.
This compound is a potent and selective negative allosteric modulator of the mGlu5 receptor, currently under investigation for psychiatric and neurological disorders.[1][2][3][4][5] As with any active pharmaceutical ingredient, proper handling is paramount to prevent accidental exposure and ensure the integrity of research. The following procedures outline the necessary personal protective equipment (PPE), operational handling, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for this compound identifies it as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335).[6] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound [6]
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must have side-shields to provide full protection from splashes. |
| Hands | Protective Gloves | Chemical-resistant gloves are required. Inspect for tears or degradation before each use. |
| Respiratory | Suitable Respirator | To be used to avoid breathing in dust, fumes, gas, mist, vapors, or spray. |
| Body | Protective Clothing | A lab coat or other protective garments to prevent skin contact. |
It is imperative to ensure adequate ventilation in the work area and to have an accessible safety shower and eye wash station readily available.[6]
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow should be adopted for all procedures involving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacology of this compound (RO4917523, RG7090), a unique metabotropic glutamate receptor 5 negative allosteric modulator in clinical development for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
